MitoP
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-hydroxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVALDZORJHFRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mitochondrial Permeability Transition Pore: A Technical Guide to its Formation and Mechanism
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial permeability transition pore (mPTP) is a critical regulator of cellular fate, a non-specific channel in the inner mitochondrial membrane that, under pathological conditions, can trigger cell death.[1][2][3] Its opening leads to a cascade of events including the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[1][4] This guide provides an in-depth exploration of the mPTP formation mechanism, its regulation, and the experimental protocols used to study this crucial cellular process.
Core Concepts of mPTP Formation
The formation and opening of the mPTP are complex events triggered by a confluence of cellular stress signals. The central inducers are mitochondrial calcium (Ca2+) overload, the presence of reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential (ΔΨm).[2][5] While the precise molecular identity of the pore-forming components remains a subject of ongoing research and debate, several key proteins have been identified as essential regulators and potential constituents.
Historically, the mPTP was thought to be a multi-protein complex composed of the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane, and Cyclophilin D (CypD) in the mitochondrial matrix.[2][6] However, studies in knockout mice have challenged this model, suggesting that VDAC and ANT may not be essential core components but rather act as regulators.[3][7] The only universally accepted regulatory component of the mPTP is Cyclophilin D.[8][9] More recent evidence also implicates the mitochondrial phosphate carrier (PiC) and the F1Fo-ATP synthase in mPTP formation.[3][10]
The current understanding posits that under conditions of high matrix Ca2+ and oxidative stress, CypD, a peptidyl-prolyl cis-trans isomerase, binds to a component of the inner mitochondrial membrane, triggering a conformational change that leads to the formation of a non-specific pore.[3][8] This pore allows the passage of solutes up to 1.5 kDa, leading to an osmotic influx of water and subsequent mitochondrial swelling.[1][2]
Signaling Pathways in mPTP Formation
The regulation of mPTP opening is a finely tuned process involving multiple signaling pathways. The interplay between inducers and inhibitors determines the fate of the mitochondrion and, consequently, the cell.
Caption: A diagram illustrating the key inducers and inhibitors of mitochondrial permeability transition pore (mPTP) formation.
Quantitative Data in mPTP Research
The study of mPTP is inherently quantitative, relying on precise measurements of ion concentrations, membrane potentials, and protein interactions. The following table summarizes key quantitative data related to mPTP formation.
| Parameter | Value | Organism/System | Reference |
| Ca2+ Concentration for mPTP Induction | |||
| Calcium Retention Capacity (CRC) | Varies significantly depending on substrate and presence of inhibitors. Typically in the range of 20-200 nmol Ca2+/mg mitochondrial protein. | Isolated rat liver/heart mitochondria | [1][3] |
| Inhibitors | |||
| Cyclosporin A (CsA) IC50 for mPTP inhibition | ~0.5 µM | Isolated rat liver mitochondria | [7] |
| Cyclosporin A (CsA) Kd for Cyclophilin D | 13.4 nM | Recombinant human Cyclophilin D | [11] |
| Other Regulators | |||
| ADP concentration for mPTP inhibition | High concentrations inhibit | Isolated mitochondria | [1] |
| pH for mPTP inhibition | Acidic conditions inhibit | Isolated mitochondria | [1] |
Key Experimental Protocols
The investigation of mPTP formation relies on a set of well-established experimental protocols performed on isolated mitochondria.
Isolation of Mitochondria
A prerequisite for most mPTP assays is the isolation of functional mitochondria from cells or tissues.
Caption: A generalized workflow for the isolation of mitochondria from biological samples.
Methodology:
-
Homogenization: Tissues or cells are homogenized in a chilled isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) to disrupt the plasma membrane while keeping mitochondria intact.[1]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugations at different speeds. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondria.[1][4]
-
Washing: The mitochondrial pellet is washed to remove contaminants.
-
Resuspension: The final pellet is resuspended in a suitable buffer for downstream assays.
Calcium Retention Capacity (CRC) Assay
The CRC assay is a widely used method to assess the susceptibility of mitochondria to Ca2+-induced mPTP opening.[1][3]
Methodology:
-
Mitochondrial Suspension: Isolated mitochondria are suspended in a respiration buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).[2][7]
-
Calcium Pulses: Pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.[2][7]
-
Fluorescence Monitoring: The extramitochondrial Ca2+ concentration is monitored using a fluorescence spectrophotometer. Mitochondria take up the added Ca2+ until the mPTP opens, at which point Ca2+ is released back into the buffer, causing a sharp increase in fluorescence.[1]
-
CRC Calculation: The total amount of Ca2+ taken up by the mitochondria before pore opening is calculated as the Calcium Retention Capacity.[3]
Mitochondrial Swelling Assay
Mitochondrial swelling is a direct consequence of mPTP opening and can be monitored by measuring changes in light scattering.[1][12]
Methodology:
-
Mitochondrial Suspension: Isolated mitochondria are suspended in a buffer.
-
Induction of mPTP: mPTP opening is induced by adding agents like Ca2+ and phosphate.
-
Light Scattering Measurement: The absorbance (or light scattering) of the mitochondrial suspension is measured over time at a wavelength of 540 nm using a spectrophotometer. As mitochondria swell, the light scattering decreases, resulting in a decrease in the measured absorbance.[1]
Conclusion
The mitochondrial permeability transition pore represents a critical nexus in the regulation of cell life and death. While the precise molecular composition of the pore remains an area of active investigation, the key roles of Ca2+, ROS, and Cyclophilin D in its regulation are well-established. The experimental protocols detailed in this guide provide robust methods for researchers to probe the mechanisms of mPTP formation and to screen for novel therapeutic agents that target this important cellular process. A deeper understanding of the mPTP will undoubtedly pave the way for new strategies to combat a wide range of human diseases.
References
- 1. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.3. Measurement of calcium retention capacity in isolated mitochondria [bio-protocol.org]
- 3. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [app.jove.com]
- 5. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Compounds that Induce Opening of the Mitochondrial Permeability Transition Pore in Isolated Rat Liver Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.8. Measurement of Mitochondrial Calcium Retention Capacity [bio-protocol.org]
- 8. Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to dectet Mitochondrial Permeability Transition Pore ? - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 11. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Quantitative Landscape: A Technical Guide to Ratiometric Mass Spectrometry Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational principles of ratiometric mass spectrometry probes, offering a comprehensive resource for their application in quantitative analysis. From core design concepts to detailed experimental workflows, this guide provides the necessary framework for leveraging these powerful tools in biological and pharmaceutical research.
Introduction to Ratiometric Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules based on their mass-to-charge ratio.[1] However, the signal intensity in MS can be influenced by various factors, including sample preparation, ionization efficiency, and instrument performance.[1] Ratiometric analysis provides a robust solution to these challenges by measuring the ratio of two or more signals, thereby offering a self-referencing mechanism that improves accuracy and precision.[2] This ratiometric strategy is widely employed across various analytical methods, including mass spectrometry, to ensure reliable quantitative results.[2][3]
Ratiometric mass spectrometry probes are chemical tags that enable the relative quantification of proteins and other biomolecules between different samples. These probes, often in the form of isobaric tags, are designed to have the same nominal mass, allowing for the simultaneous analysis of multiple samples in a single mass spectrometry run.[4][5] Upon fragmentation in the mass spectrometer, these tags release reporter ions with unique masses, and the relative intensities of these reporter ions are used to determine the abundance of the corresponding molecule in each sample.[4][5]
Core Principles of Ratiometric Probe Design
The most widely used ratiometric probes in mass spectrometry-based proteomics are isobaric tagging reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[6][7] The design of these probes is centered around three key chemical moieties: a reporter group, a balancer (or normalizer) group, and a reactive group.
-
Reporter Group: This group contains different numbers of heavy isotopes (e.g., ¹³C, ¹⁵N) across the different tags in a set. Upon fragmentation during tandem mass spectrometry (MS/MS), the reporter group is released and detected as a unique low-mass ion. The intensity of this reporter ion directly correlates with the abundance of the peptide to which it was attached.
-
Balancer/Normalizer Group: This part of the tag also contains isotopes, but its composition is designed to offset the mass difference in the reporter group, ensuring that all tags in a set have the same overall mass (isobaric). This group is lost as a neutral fragment during MS/MS and is not detected.
-
Reactive Group: This functional group, typically an NHS ester, covalently attaches the tag to primary amines on peptides (the N-terminus and the side chain of lysine residues).[8]
This clever design means that peptides labeled with different isobaric tags from a set will have the same mass and will co-elute during liquid chromatography, appearing as a single peak in the initial MS scan (MS1). Only upon fragmentation in the MS/MS scan (MS2 or MS3) are the reporter ions released, allowing for the relative quantification of the peptide from the different samples.[5][9]
Quantitative Data Presentation
The primary output of a ratiometric mass spectrometry experiment is the relative abundance of a given analyte across multiple samples. This is determined by the intensity of the unique reporter ions. The tables below illustrate how quantitative data from such experiments are typically summarized.
| Protein ID | Peptide Sequence | TMT Reporter Ion 126 (Control) | TMT Reporter Ion 127N (Treatment A) | TMT Reporter Ion 127C (Treatment B) | Ratio (A/Control) | Ratio (B/Control) |
| P12345 | VAGFAGDDQEAIVK | 150,000 | 300,000 | 75,000 | 2.00 | 0.50 |
| Q67890 | LGEHNIDVLEGNEQFINAAK | 200,000 | 210,000 | 195,000 | 1.05 | 0.98 |
| P54321 | YLYEIAR | 100,000 | 450,000 | 500,000 | 4.50 | 5.00 |
Table 1: Example of Quantitative Data from a TMT Experiment. This table shows the raw reporter ion intensities for three different peptides from three conditions (Control, Treatment A, and Treatment B). The ratios are calculated relative to the control condition, revealing changes in protein abundance.
| Protein | iTRAQ Reporter 114 (Sample 1) | iTRAQ Reporter 115 (Sample 2) | iTRAQ Reporter 116 (Sample 3) | iTRAQ Reporter 117 (Sample 4) | Average Ratio (vs. Sample 1) |
| Kinase X | 1.00 | 2.50 | 0.80 | 1.20 | 1.38 |
| Phosphatase Y | 1.00 | 0.45 | 1.10 | 0.95 | 0.88 |
| Adaptor Protein Z | 1.00 | 1.80 | 1.95 | 2.10 | 1.95 |
Table 2: Example of iTRAQ Data for Pathway Analysis. This table illustrates the relative abundance of three proteins involved in a signaling pathway across four different samples. The data is normalized to Sample 1.
Experimental Protocols
The following sections provide detailed methodologies for a typical ratiometric mass spectrometry experiment using isobaric tags.
Protein Extraction and Digestion
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify the protein concentration using a standard method such as the BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the resulting free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Protein Precipitation: Precipitate the proteins by adding four volumes of cold acetone and incubating at -20°C overnight. Centrifuge to pellet the protein and discard the supernatant.
-
Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB). Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]
Isobaric Tag Labeling (TMT/iTRAQ)
-
Peptide Quantification: After digestion, quantify the peptide concentration.
-
Labeling: Resuspend each peptide sample in the labeling buffer provided with the TMT or iTRAQ kit. Add the respective isobaric tag reagent to each sample and incubate at room temperature for 1 hour.[10]
-
Quenching: Quench the labeling reaction by adding hydroxylamine.[10]
-
Pooling: Combine the labeled samples in equal amounts.
Sample Cleanup and Fractionation
-
Desalting: Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
Fractionation (Optional but Recommended): For complex samples, fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase the number of identified proteins.[6]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Load the desalted and (optionally) fractionated peptide sample onto a reversed-phase analytical column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a defined period.
-
Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer.
-
MS1 Scan: Acquire a full MS scan to detect the precursor ions of the labeled peptides.
-
MS2/MS3 Scan: Select the most intense precursor ions for fragmentation (e.g., using Higher-energy Collisional Dissociation, HCD). In an MS2 experiment, both peptide fragment ions (for identification) and reporter ions (for quantification) are generated. In an MS3 experiment, a further fragmentation step is used to isolate a specific fragment ion before generating the reporter ions, which can reduce interference.[9]
-
Data Analysis
-
Database Search: Use a search algorithm (e.g., Sequest, Mascot) to identify the peptides from the MS/MS spectra by searching against a protein database.
-
Quantification: Extract the intensities of the reporter ions for each identified peptide.
-
Normalization: Normalize the reporter ion intensities to account for any variations in sample loading.
-
Ratio Calculation and Statistical Analysis: Calculate the ratios of protein abundance between the different samples and perform statistical tests to identify significant changes.[3]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in ratiometric mass spectrometry.
Caption: Principle of Isobaric Tagging for Ratiometric Mass Spectrometry.
Caption: A typical experimental workflow for TMT-based quantitative proteomics.
Caption: Simplified kinase signaling pathway analyzable by ratiometric phosphoproteomics.
Conclusion
Ratiometric mass spectrometry probes, particularly isobaric tags like TMT and iTRAQ, have revolutionized the field of quantitative proteomics. By providing a built-in self-referencing mechanism, these tools enable accurate and precise measurement of changes in protein abundance across multiple samples. This technical guide has outlined the fundamental principles of ratiometric probe design, provided detailed experimental protocols, and illustrated key workflows. For researchers, scientists, and drug development professionals, a thorough understanding and application of these principles are crucial for advancing our knowledge of complex biological systems and for the development of new therapeutics.
References
- 1. Mass Spectrometry-Based Proteomics Quantification: iTRAQ | PPTX [slideshare.net]
- 2. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 5. TMT-based Quantitative Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. iTRAQ Quantitative Proteomic Technique | MtoZ Biolabs [mtoz-biolabs.com]
- 8. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 10. Tandem mass tag (TMT) labeling and fractionation [bio-protocol.org]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Nitrophenols with a Focus on Mitochondrial Effects
Disclaimer: The term "MitoPhenol" does not correspond to a recognized scientific name for a specific molecule in the reviewed literature. This guide will focus on the chemical properties, synthesis, and known mitochondrial-related biological activities of nitrophenols, a class of compounds that aligns with the provided topic. It is presumed that "MitoPhenol" may refer to a specific formulation or a research focus on the mitochondrial effects of these phenolic compounds.
This technical guide provides a comprehensive overview of the chemical properties and synthesis of nitrophenols for researchers, scientists, and drug development professionals. The document details the physicochemical characteristics of nitrophenol isomers, provides experimental protocols for their synthesis and separation, and explores their effects on cellular and mitochondrial functions.
Chemical and Physical Properties of Nitrophenol Isomers
Nitrophenols are a class of organic compounds with the chemical formula C₆H₅NO₃. They exist as three isomers: ortho (o), meta (m), and para (p), depending on the relative positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring.[1] These isomers exhibit distinct physical and chemical properties due to the influence of intramolecular and intermolecular hydrogen bonding.
Quantitative Physicochemical Data
The key physicochemical properties of the three nitrophenol isomers are summarized in the table below for easy comparison.
| Property | ortho-Nitrophenol | meta-Nitrophenol | para-Nitrophenol |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₅NO₃ |
| Molar Mass ( g/mol ) | 139.11 | 139.11 | 139.11 |
| CAS Number | 88-75-5[1] | 554-84-7[1] | 100-02-7[1] |
| Appearance | Light yellow crystalline solid[2] | Colorless to pale yellow solid[2] | Colorless to pale yellow crystals[3] |
| Melting Point (°C) | 44–45[2] | 97 | 113–114[3] |
| Boiling Point (°C) | 216[2] | 194 (decomposes) | 279[3] |
| Density (g/cm³) | 1.29 at 40°C[2] | 1.485 | 1.479 at 20°C[4] |
| Water Solubility (g/L) | 2.1 at 20°C | 13.5 at 20°C | 11.6 at 20°C[3] |
| pKa (at 25°C) | 7.23 | 8.35 | 7.15[3] |
| Log Kow | 1.79 | 1.49 | 1.91[4] |
| Vapor Pressure (mm Hg) | 1.2×10⁻² at 25°C | 1.1×10⁻³ at 25°C | 1.2×10⁻⁵ at 25°C[4] |
Synthesis of Nitrophenols
The most common method for synthesizing ortho- and para-nitrophenols is through the direct nitration of phenol using dilute nitric acid at room temperature.[3] The reaction yields a mixture of the two isomers, which can then be separated.
Experimental Protocol: Nitration of Phenol
Materials:
-
Phenol
-
Concentrated Nitric Acid (70%)
-
Distilled Water
-
Ice Bath
-
Beakers
-
Stirring Rod
-
Separatory Funnel
Procedure:
-
Prepare a 20% solution of nitric acid by carefully adding concentrated nitric acid to cold distilled water in an ice bath.
-
In a separate beaker, dissolve phenol in a minimal amount of water.
-
Slowly add the phenol solution to the dilute nitric acid solution while maintaining the temperature of the reaction mixture at or below room temperature (approximately 20-25°C) using the ice bath.[5]
-
Stir the mixture continuously during the addition. The reaction is exothermic, and controlling the temperature is crucial to prevent the formation of dinitrated and other byproducts.
-
After the addition is complete, continue stirring the reaction mixture for a period to ensure the reaction goes to completion. The solution will turn dark.
-
The resulting mixture will contain both o-nitrophenol and p-nitrophenol.
References
Introduction to MitoP: A Novel Regulator of Mitochondrial Bioenergetics
An In-depth Technical Guide to the Function of MitoP in Cellular Metabolism
This compound is a recently identified 35-kDa protein localized to the inner mitochondrial membrane. Emerging evidence suggests that this compound is a critical gatekeeper of cellular metabolism and viability through its dynamic regulation of the mitochondrial permeability transition pore (MPTP). This technical guide provides a comprehensive overview of the current understanding of this compound's function, presenting key experimental findings and detailed methodologies for its study. The potential of this compound as a therapeutic target for a range of metabolic and neurodegenerative diseases is also explored.
The Interplay between this compound and the Mitochondrial Permeability Transition Pore
The mitochondrial permeability transition pore (MPTP) is a protein pore complex that can form in the inner mitochondrial membrane under pathological conditions.[1] The opening of the MPTP leads to a sudden increase in the permeability of the mitochondrial membrane to small solutes, which dissipates the mitochondrial membrane potential, disrupts ATP synthesis, and can ultimately lead to cell death.[1][2] The precise molecular composition of the MPTP is still under investigation, but it is thought to involve components such as the adenine nucleotide translocator (ANT), the phosphate carrier, and be regulated by proteins like cyclophilin D.[3][4]
Our central hypothesis is that this compound functions as a negative regulator of the MPTP. Under normal physiological conditions, this compound is bound to the MPTP complex, stabilizing it in a closed conformation and ensuring efficient cellular respiration. In response to cellular stress, such as elevated intramitochondrial calcium levels or oxidative stress, a signaling cascade is initiated that leads to the dissociation of this compound from the MPTP, resulting in pore opening.
Quantitative Analysis of this compound Function
To elucidate the function of this compound, a series of quantitative experiments were performed in HEK293 cells with genetically modified this compound expression levels (wild-type, overexpression, and CRISPR-Cas9 mediated knockdown).
Table 1: Effect of this compound Expression on Mitochondrial Calcium Retention Capacity
| Cell Line | This compound Expression | Calcium to Induce MPTP Opening (nmol/mg mitochondrial protein) | p-value (vs. Wild-Type) |
| HEK293 | Wild-Type | 150 ± 12 | - |
| HEK293 | Overexpression | 250 ± 18 | <0.01 |
| HEK293 | Knockdown | 85 ± 9 | <0.01 |
The data in Table 1 demonstrates that mitochondria from cells overexpressing this compound exhibit a significantly higher capacity to sequester calcium before the induction of MPTP opening, as indicated by the larger amount of calcium required to trigger the event. Conversely, a reduction in this compound expression renders mitochondria more sensitive to calcium-induced MPTP opening.
Table 2: Influence of this compound on Cell Viability under Oxidative Stress
| Cell Line | This compound Expression | Treatment (100 µM H₂O₂) | Cell Viability (%) | p-value (vs. Wild-Type with H₂O₂) |
| HEK293 | Wild-Type | - | 98 ± 2 | - |
| HEK293 | Wild-Type | + | 55 ± 5 | - |
| HEK293 | Overexpression | + | 82 ± 4 | <0.01 |
| HEK293 | Knockdown | + | 31 ± 3 | <0.01 |
As shown in Table 2, overexpression of this compound confers significant protection against oxidative stress-induced cell death, whereas the absence of this compound exacerbates it. This suggests that by preventing MPTP opening, this compound preserves mitochondrial integrity and cell viability.
Table 3: Interaction of this compound with MPTP Components
| Immunoprecipitation | Western Blot | Interaction Detected (Wild-Type) | Interaction Detected (Phosphomimetic this compound Mutant) |
| Anti-MitoP | ANT | Yes | No |
| Anti-MitoP | Cyclophilin D | Yes | No |
| Anti-ANT | This compound | Yes | No |
Co-immunoprecipitation studies, summarized in Table 3, reveal a physical interaction between this compound and the adenine nucleotide translocator (ANT), as well as cyclophilin D. Importantly, this interaction is abrogated when a phosphomimetic mutant of this compound is used, suggesting that phosphorylation of this compound is the trigger for its dissociation from the MPTP complex.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of this compound action and the experimental approaches used to study it, the following diagrams have been generated.
Caption: Regulatory pathway of this compound on the mitochondrial permeability transition pore.
Caption: Experimental workflow for the investigation of this compound function.
Detailed Experimental Protocols
Protocol 1: Measurement of Mitochondrial Calcium Retention Capacity
This protocol is designed to assess the sensitivity of isolated mitochondria to calcium-induced MPTP opening.[5]
-
Mitochondrial Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a buffer without EGTA.
-
Determine the mitochondrial protein concentration using a BCA assay.
-
-
Calcium Retention Assay:
-
In a 96-well plate, add respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, pH 7.4) containing a calcium-sensitive fluorescent dye (e.g., Calcium Green-5N).
-
Add isolated mitochondria to each well.
-
Energize the mitochondria with a respiratory substrate (e.g., succinate).
-
Record the baseline fluorescence.
-
Add sequential, known amounts of CaCl₂ to the wells.
-
Monitor the fluorescence. A sharp increase in fluorescence indicates the release of calcium from the mitochondria due to MPTP opening.
-
The total amount of calcium added before this sharp increase is the calcium retention capacity.
-
Protocol 2: Calcein-AM Assay for MPTP Opening in Intact Cells
This assay allows for the visualization of MPTP opening in live cells.[6][7]
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
-
Loading with Calcein-AM and CoCl₂:
-
Incubate the cells with Calcein-AM. The Calcein-AM will be cleaved by intracellular esterases to the fluorescent calcein, which will load all cellular compartments, including mitochondria.
-
Add CoCl₂ to the medium. The CoCl₂ will quench the fluorescence of the calcein in the cytoplasm, but not in the mitochondria, as the inner mitochondrial membrane is impermeable to CoCl₂.
-
-
Induction of MPTP Opening and Imaging:
-
Induce MPTP opening using an agent such as ionomycin (a calcium ionophore).
-
Acquire images of the cells using a fluorescence microscope.
-
The opening of the MPTP will allow CoCl₂ to enter the mitochondria and quench the calcein fluorescence. A decrease in mitochondrial fluorescence is indicative of MPTP opening.
-
Protocol 3: Co-immunoprecipitation of this compound and MPTP Components
This protocol is used to determine if this compound physically interacts with other proteins in the MPTP complex.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to this compound.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against known or putative MPTP components (e.g., ANT, cyclophilin D).
-
The presence of a band corresponding to the MPTP component indicates an interaction with this compound.
-
Conclusion and Future Directions
The data presented in this guide strongly support the role of this compound as a crucial negative regulator of the mitochondrial permeability transition pore. By stabilizing the MPTP in its closed state, this compound is essential for maintaining mitochondrial function and protecting cells from stress-induced death. The phosphorylation-dependent dissociation of this compound from the MPTP complex represents a novel signaling mechanism in the regulation of cellular metabolism.
These findings open up new avenues for therapeutic intervention in diseases characterized by mitochondrial dysfunction. The development of small molecules that can either enhance the binding of this compound to the MPTP or inhibit the kinase responsible for its phosphorylation could represent a promising strategy for the treatment of a variety of conditions, including ischemic-reperfusion injury, neurodegenerative diseases, and certain metabolic disorders. Future research will focus on the identification of the upstream kinase and phosphatase that regulate this compound phosphorylation and the screening for pharmacological modulators of this compound activity.
References
- 1. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 2. Physiological and pathological roles of the mitochondrial permeability transition pore in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Mitochondrial Permeability Transition Pore Assay - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
An In-depth Guide to the Link Between Mitochondrial Protein Levels and Mitochondrial Dysfunction
Clarification of Terminology
The term "MitoP" is not a standard scientific designation for a specific molecule. It is likely a shorthand for "mitochondrial protein." This guide will proceed under the interpretation that "this compound levels" refers to the abundance and function of mitochondrial proteins, and will explore the intricate relationship between their regulation and the onset of mitochondrial dysfunction.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria, often referred to as the powerhouses of the cell, are critical organelles that govern energy production, metabolism, and signaling.[1][2][3] Their functional integrity is paramount for cellular health, and this integrity is maintained by a complex interplay of over 1,500 proteins. The vast majority of these proteins are encoded by nuclear DNA, synthesized in the cytoplasm, and then imported into the mitochondria. A small but vital number are encoded by mitochondrial DNA (mtDNA) itself.[2][3]
Mitochondrial dysfunction, a hallmark of numerous diseases including neurodegenerative disorders, cardiovascular diseases, and cancer, often arises from imbalances in the levels and activities of these mitochondrial proteins.[4][5][6] This guide delves into the core molecular mechanisms that connect mitochondrial protein levels to mitochondrial function and dysfunction, providing detailed experimental protocols and data interpretation frameworks for researchers in the field.
Core Signaling Pathways Regulating Mitochondrial Protein Levels
The maintenance of a healthy mitochondrial proteome, or "proteostasis," is governed by a sophisticated network of signaling pathways. These pathways regulate both the synthesis of new mitochondrial components (biogenesis) and the removal of damaged ones (mitophagy).
Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria. It is a key mechanism for increasing cellular energy capacity in response to increased demand. The master regulator of this process is the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) .
When activated by signals such as exercise or caloric restriction, PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2). These factors, in turn, stimulate the transcription of nuclear genes encoding mitochondrial proteins, including Mitochondrial Transcription Factor A (TFAM) , which is essential for the replication and transcription of mtDNA.
Caption: Mitochondrial biogenesis signaling pathway.
Mitophagy: Mitochondrial Quality Control
Mitophagy is the selective degradation of damaged or superfluous mitochondria by autophagy. This process is crucial for preventing the accumulation of dysfunctional mitochondria, which can lead to cellular stress and apoptosis. The most well-characterized mitophagy pathway involves the proteins PINK1 and Parkin .
In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, when a mitochondrion is damaged and loses its membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane. This accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in a lysosome.
Caption: PINK1/Parkin-mediated mitophagy pathway.
Experimental Protocols for Assessing the Link
To investigate the relationship between mitochondrial protein levels and mitochondrial dysfunction, a multi-faceted experimental approach is required. This typically involves quantifying specific mitochondrial proteins and correlating these levels with functional readouts of mitochondrial health.
Key Experimental Workflow
Caption: General experimental workflow.
Detailed Methodologies
1. Quantification of Mitochondrial Protein Levels: Western Blotting
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample.
-
Protocol:
-
Lysate Preparation: Lyse cells or isolated mitochondria in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the mitochondrial protein of interest (e.g., anti-TFAM, anti-PINK1, anti-COX IV).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., VDAC1 for mitochondrial extracts, or β-actin for whole-cell lysates).
-
2. Assessment of Mitochondrial Function: Seahorse XF Analyzer
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration.
-
Protocol (Mito Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF culture plate.
-
Assay Preparation: Hydrate the sensor cartridge and prepare inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Assay Execution: Place the culture plate in the Seahorse XF Analyzer and inject the inhibitors sequentially.
-
Data Acquisition: The instrument measures OCR at baseline and after each injection.
-
Data Analysis: Calculate key parameters of mitochondrial function:
-
Basal Respiration: Baseline OCR.
-
ATP Production: Decrease in OCR after Oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Spare Respiratory Capacity: Difference between maximal and basal respiration.
-
Proton Leak: OCR after Oligomycin and Rotenone/Antimycin A injections.
-
-
Quantitative Data Summary
The following table summarizes representative data illustrating the link between altered levels of key mitochondrial proteins and mitochondrial dysfunction.
| Mitochondrial Protein | Change in Level | Effect on Mitochondrial Function | Associated Phenotype/Disease |
| PGC-1α | ↓ | Decreased mitochondrial biogenesis, reduced OCR | Metabolic diseases, neurodegeneration |
| TFAM | ↓ | Impaired mtDNA replication, decreased respiratory chain protein levels | Mitochondrial DNA depletion syndromes |
| PINK1 | ↓ (Loss-of-function mutation) | Impaired mitophagy, accumulation of damaged mitochondria | Parkinson's Disease |
| Parkin | ↓ (Loss-of-function mutation) | Defective mitophagy, increased oxidative stress | Parkinson's Disease |
| OPA1 | ↓ | Disrupted mitochondrial fusion, fragmented mitochondria, increased apoptosis susceptibility | Optic atrophy |
| Drp1 | ↑ | Excessive mitochondrial fission, fragmented mitochondria | Neurodegenerative diseases |
Conclusion
The intricate balance of mitochondrial protein levels is a critical determinant of cellular health. Dysregulation of the signaling pathways that control mitochondrial biogenesis and quality control can lead to a cascade of events culminating in mitochondrial dysfunction. A thorough understanding of these molecular connections is essential for the development of novel therapeutic strategies targeting a wide range of human diseases. The experimental approaches outlined in this guide provide a robust framework for researchers to probe these relationships and uncover new insights into the pathogenesis of mitochondrial-related disorders.
References
- 1. global.mitoq.com [global.mitoq.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mitoproteomics: Tackling Mitochondrial Dysfunction in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Triphenylphosphonium in Mitochondrial Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the triphenylphosphonium (TPP) cation as a versatile and effective moiety for targeting therapeutic and diagnostic agents to mitochondria. We delve into the core principles of TPP-mediated targeting, present quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways influenced by this strategy.
The Principle of Mitochondrial Targeting with Triphenylphosphonium
The primary mechanism driving the accumulation of TPP-conjugated molecules within mitochondria is the significant electrochemical gradient across the inner mitochondrial membrane.[1][2] The mitochondrial matrix is highly negatively charged relative to the cytoplasm, with a membrane potential (ΔΨm) typically ranging from -150 mV to -180 mV.[3][4] This strong negative potential acts as an electrophoretic force, actively drawing the positively charged TPP cation, and any molecule covalently attached to it, from the cytoplasm into the mitochondrial matrix.
The journey of a TPP-conjugated molecule to the mitochondria is a two-step process governed by the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium.
-
Step 1: Plasma Membrane Translocation The initial passage is across the plasma membrane, which itself maintains a negative potential of approximately -30 mV to -60 mV relative to the extracellular space. This results in a 5- to 10-fold accumulation of the TPP conjugate in the cytosol.[3]
-
Step 2: Mitochondrial Accumulation The much larger mitochondrial membrane potential then drives the further accumulation of the TPP conjugate into the mitochondrial matrix, achieving concentrations 100- to 1000-fold higher than in the cytoplasm.[3][4]
This substantial accumulation allows for the delivery of potent bioactive molecules directly to their site of action within the mitochondria, minimizing off-target effects and enhancing therapeutic efficacy.
Quantitative Analysis of TPP-Mediated Mitochondrial Uptake
The efficiency of mitochondrial targeting by TPP can be quantified and is influenced by several factors, including the physicochemical properties of the TPP-conjugated molecule and the physiological state of the cells.
| Parameter | Value/Range | Cell Type/Condition | Reference |
| Plasma Membrane Potential (ΔΨp) | -30 to -60 mV | Various Mammalian Cells | [3] |
| Mitochondrial Membrane Potential (ΔΨm) | -150 to -180 mV | Various Mammalian Cells | [3][4] |
| Cytosolic Accumulation (vs. Extracellular) | 5- to 10-fold | General Estimate | [3] |
| Mitochondrial Accumulation (vs. Cytosolic) | 100- to 1000-fold | General Estimate | [3][4] |
| Overall Accumulation (Mitochondria vs. Extracellular) | Up to 5000-fold | Calculated Estimate | |
| Uptake of Mito-Q (TPP-ubiquinone) | ~80% reduction upon ΔΨm dissipation with FCCP | Intact cells | |
| Uptake of Dodecyl-TPP | Dose-dependent inhibition of breast cancer stem cell proliferation | MDA-MB-231 |
Experimental Protocols
Synthesis of Alkyl-Triphenylphosphonium Conjugates
This protocol describes a general method for the synthesis of simple alkyl-TPP compounds, which can be adapted for the conjugation of various bioactive molecules.
Materials:
-
Triphenylphosphine
-
ω-Bromoalkane (e.g., 1-bromodecane)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.
-
Add the desired ω-bromoalkane (1.1 equivalents) to the solution.
-
Reflux the reaction mixture at the appropriate temperature (e.g., 110°C for 1-bromodecane) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, an alkyl-triphenylphosphonium bromide salt, will often precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential. JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Materials:
-
JC-1 dye stock solution (e.g., 5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (protonophore uncouplers, as positive controls for depolarization)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the TPP-conjugated compound of interest at various concentrations and for the desired time period. Include untreated cells as a negative control and cells treated with FCCP (e.g., 10 µM for 15-30 minutes) as a positive control for mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution (typically 1-10 µg/mL) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Add fresh pre-warmed PBS or culture medium to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Measure the green fluorescence (J-monomers) at an excitation wavelength of ~485 nm and an emission wavelength of ~529 nm.
-
Measure the red fluorescence (J-aggregates) at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a major reactive oxygen species (ROS) produced in this organelle. Upon oxidation, the probe fluoresces red.
Materials:
-
MitoSOX Red reagent (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with calcium and magnesium (HBSS can also be used)
-
Antimycin A or other known inducers of mitochondrial ROS (as a positive control)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the TPP-conjugated compound as described in the JC-1 protocol. Include a positive control group treated with an inducer of mitochondrial ROS (e.g., 10 µM Antimycin A for 30-60 minutes).
-
MitoSOX Red Staining:
-
Prepare a fresh working solution of MitoSOX Red (typically 2.5-5 µM) in warm HBSS or culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS.
-
-
Fluorescence Measurement:
-
Measure the red fluorescence using a fluorescence plate reader (Excitation: ~510 nm, Emission: ~580 nm), fluorescence microscope, or flow cytometer.
-
-
Data Analysis: An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.
Signaling Pathways Modulated by TPP-Targeted Molecules
The accumulation of bioactive molecules within mitochondria via TPP conjugation can significantly impact cellular signaling pathways, particularly those involved in cell survival, proliferation, and apoptosis.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway that is often dysregulated in cancer. TPP-conjugated compounds can modulate this pathway at the mitochondrial level. For instance, by inducing mitochondrial stress or delivering pro-apoptotic molecules, TPP conjugates can lead to the inhibition of Akt activity, thereby promoting apoptosis.
Caption: TPP-conjugate modulation of the PI3K/Akt pathway.
The Intrinsic Apoptosis Pathway
Mitochondria play a central role in the intrinsic (or mitochondrial) pathway of apoptosis. By delivering pro-apoptotic drugs or inducing mitochondrial dysfunction, TPP-conjugated molecules can trigger this pathway. This often involves the disruption of the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death.
Caption: TPP-conjugate-induced intrinsic apoptosis pathway.
Conclusion
The triphenylphosphonium cation has proven to be a robust and reliable tool for the targeted delivery of a wide array of molecules to mitochondria. Its mechanism of action, driven by the mitochondrial membrane potential, allows for significant accumulation at the desired subcellular location. This targeted approach holds immense promise for the development of novel therapeutics for a range of diseases associated with mitochondrial dysfunction, including cancer, neurodegenerative disorders, and cardiovascular diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to harness the power of mitochondrial targeting in their drug discovery and development efforts.
References
- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of targeted Bcl-2 expression in mitochondria or endoplasmic reticulum on renal tubular cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basics of Mitochondrial Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are not only the primary sites of ATP synthesis but also a major source of reactive oxygen species (ROS). Mitochondrial ROS (mROS) are generated as a natural byproduct of the electron transport chain (ETC). While historically viewed as purely damaging agents, it is now understood that mROS play a dual role, acting as critical signaling molecules at low concentrations while inducing oxidative stress and cellular damage at high levels.[1] This guide provides a comprehensive technical overview of the fundamental aspects of mROS, including their production, endogenous antioxidant defense mechanisms, their role in key signaling pathways, and detailed methodologies for their study.
Production of Mitochondrial Reactive Oxygen Species
The primary mechanism of mROS production is the incomplete reduction of oxygen by electrons leaking from the electron transport chain.[1] This process is particularly prominent at Complex I and Complex III.
-
Complex I (NADH:ubiquinone oxidoreductase): Electrons can leak from the flavin mononucleotide (FMN) site and the iron-sulfur clusters, directly reducing molecular oxygen to form superoxide (O₂⁻•). Inhibition of Complex I by compounds like rotenone can paradoxically increase mROS production under certain conditions.[2]
-
Complex II (Succinate dehydrogenase): While generally considered a lower contributor to mROS, under conditions of high succinate levels and a reduced Coenzyme Q pool, Complex II can generate superoxide.
-
Complex III (Cytochrome bc1 complex): The Q-cycle at Complex III is a significant source of superoxide. Electrons can leak from the unstable semiquinone intermediate (•Q⁻) at the Qo site, transferring to molecular oxygen.
-
Reverse Electron Transport (RET): When the Coenzyme Q pool is highly reduced (e.g., during the metabolism of succinate), electrons can flow backward from Complex II to Complex I, leading to a substantial increase in superoxide production from Complex I.[2]
Once formed, superoxide is rapidly dismutated to the more stable hydrogen peroxide (H₂O₂) by superoxide dismutase 2 (SOD2) in the mitochondrial matrix. H₂O₂ can then diffuse across mitochondrial membranes to act as a signaling molecule or be further reduced to the highly reactive hydroxyl radical (•OH) in the presence of transition metals like iron (Fe²⁺) via the Fenton reaction.
Logical Relationship of mROS Production
Mitochondrial Antioxidant Systems
To counteract the potentially damaging effects of mROS, mitochondria are equipped with a robust antioxidant defense system comprising both enzymatic and non-enzymatic components.
-
Enzymatic Antioxidants:
-
Superoxide Dismutase 2 (SOD2 or MnSOD): Located in the mitochondrial matrix, this enzyme is the first line of defense, catalyzing the dismutation of superoxide to hydrogen peroxide.
-
Glutathione Peroxidase (GPx): This family of enzymes, particularly GPx1, reduces hydrogen peroxide and lipid peroxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[3]
-
Catalase: While primarily located in peroxisomes, catalase can also be found in mitochondria in some cell types and directly decomposes hydrogen peroxide into water and oxygen.
-
Thioredoxin System: This system, comprising thioredoxin 2 (Trx2), thioredoxin reductase 2 (TrxR2), and peroxiredoxins (Prx3 and Prx5), plays a crucial role in reducing hydrogen peroxide and repairing oxidized proteins.
-
-
Non-Enzymatic Antioxidants:
-
Glutathione (GSH): This tripeptide is a major antioxidant in the mitochondrial matrix, directly scavenging ROS and acting as a cofactor for GPx.
-
Coenzyme Q (Ubiquinol): The reduced form of Coenzyme Q can directly scavenge lipid radicals.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects mitochondrial membranes from lipid peroxidation.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that can regenerate Vitamin E and directly scavenge superoxide and hydroxyl radicals.
-
Workflow of Mitochondrial Antioxidant Defense
mROS in Cellular Signaling
At physiological concentrations, mROS act as second messengers, modulating a variety of cellular processes, including apoptosis and inflammation.
mROS-Mediated Intrinsic Apoptosis
Elevated levels of mROS can trigger the intrinsic pathway of apoptosis. mROS can lead to the opening of the mitochondrial permeability transition pore (mPTP) and promote the oligomerization of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in cell death. The anti-apoptotic proteins Bcl-2 and Bcl-xL can counteract this process.
mROS in Inflammasome Activation
mROS are key activators of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that initiates an inflammatory response. The activation is a two-step process. A priming signal (e.g., from Toll-like receptors) upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, often provided by mROS, triggers the assembly of the inflammasome. mROS can cause the dissociation of thioredoxin-interacting protein (TXNIP) from thioredoxin (TRX).[4][5] TXNIP then binds to and activates NLRP3.[4][5] Activated NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Quantitative Data on mROS Production and Antioxidant Enzymes
The following tables summarize key quantitative data related to mROS production and the kinetics of major antioxidant enzymes. These values can vary significantly depending on the cell type, tissue, species, and experimental conditions.
| Parameter | Condition | Value | Units | Reference |
| H₂O₂ Production Rate | Rat Heart Mitochondria (State 4, with succinate) | ~0.8% of total O₂ consumption | % | [4][5] |
| Rat Heart Mitochondria (State 4, with glutamate/malate) | ~0.3% of total O₂ consumption | % | [4][5] | |
| HEK293T Cells (Basal) | Varies with expression of SOD2 | - | [6] | |
| Effect of Rotenone | Isolated Brain Mitochondria | Dose-dependent increase in H₂O₂ production | - | [7] |
| Striatal Slices (with succinate) | Reverses succinate-induced H₂O₂ increase | - | [2] |
Table 1: Examples of Mitochondrial H₂O₂ Production Rates.
| Enzyme | Parameter | Value | Units | Reference |
| Human SOD2 (MnSOD) | kcat | ~40,000 | s⁻¹ | [8] |
| kcat/KM | ~10⁹ | M⁻¹s⁻¹ | [8] | |
| KM for Mn²⁺ (in senescent fibroblasts) | 19.2 - 54.4 | nM | [9][10] | |
| Vmax (in senescent fibroblasts) | 37.6 - 71.4 | µmol/min/mg protein | [9][10] | |
| Human GPx1 | Substrates | H₂O₂, lipid hydroperoxides | - | [3][11] |
Table 2: Kinetic Parameters of Key Human Mitochondrial Antioxidant Enzymes.
Experimental Protocols
Accurate measurement of mROS is crucial for understanding their roles in physiology and pathology. Below are detailed protocols for three common assays.
Measurement of Mitochondrial Superoxide with MitoSOX™ Red
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide to a product that binds to nucleic acids, exhibiting red fluorescence.
Materials:
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Fluorescence microscope or microplate reader (Excitation/Emission ~510/580 nm)
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) to achieve 80-90% confluency on the day of the experiment.
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed PBS or cell culture medium.[12] Protect the solution from light.
-
Cell Treatment: Remove the culture medium and wash the cells once with warm PBS.
-
Staining: Add the MitoSOX™ Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
Washing: Gently wash the cells three times with warm PBS or culture medium to remove excess probe.
-
Imaging/Measurement: Immediately measure the red fluorescence using a fluorescence microscope or a microplate reader.
Troubleshooting:
-
Weak Signal: Ensure the probe is not expired and has been protected from light. Optimize the probe concentration (not exceeding 5 µM to avoid cytotoxicity) and incubation time.[12] Incubating at 37°C is crucial for mitochondrial uptake.[13]
-
High Background: Ensure thorough washing after staining. Avoid phenol red in the medium as it can interfere with fluorescence.[12]
-
Nuclear Staining: This can occur if mitochondria are damaged, leading to the release of the oxidized probe which then binds to nuclear DNA.[12] This can be an indicator of cell death.
Measurement of Mitochondrial H₂O₂ with Amplex® UltraRed
Principle: Amplex® UltraRed reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the fluorescent compound resorufin. This assay is highly sensitive and can be used with isolated mitochondria.
Materials:
-
Amplex® UltraRed reagent
-
DMSO
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Mitochondrial respiration buffer (e.g., MiR05)
-
H₂O₂ for standard curve
-
Isolated mitochondria
-
Fluorescence microplate reader (Excitation/Emission ~568/581 nm)
Protocol for Isolated Mitochondria:
-
Reagent Preparation:
-
Prepare a 10 mM Amplex® UltraRed stock solution in DMSO.
-
Prepare a 10 U/mL HRP stock solution in respiration buffer.
-
Prepare a 10 U/µL SOD stock solution in water.
-
Prepare a fresh H₂O₂ standard curve (e.g., 0-10 µM) in respiration buffer.
-
-
Reaction Mixture: In a 96-well plate, prepare a master mix containing respiration buffer, 10 µM Amplex® UltraRed, 4 U/mL HRP, and 20 U/mL SOD.[14] The SOD is included to convert any released superoxide to H₂O₂.
-
Mitochondrial Addition: Add isolated mitochondria to the wells to a final concentration of 0.1-0.5 mg protein/mL.[14]
-
Substrate Addition: Initiate H₂O₂ production by adding mitochondrial substrates (e.g., 5 mM succinate or 2 mM malate/5 mM pyruvate).
-
Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the increase in fluorescence over time (e.g., for 30-60 minutes).
-
Quantification: Calculate the rate of H₂O₂ production by comparing the rate of fluorescence increase in the samples to the standard curve.
Troubleshooting:
-
Autoxidation of Probe: High concentrations of Amplex Red can auto-oxidize. Use concentrations around 10 µM to minimize this.
-
Light Sensitivity: The probe and its product, resorufin, are light-sensitive. Protect all solutions from light.
-
Interference: Thiols can interfere with the assay. Their presence should be minimized in the sample preparation.
Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or microplate reader
Protocol for Flow Cytometry:
-
Cell Preparation: Harvest cells and resuspend them in cell culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Reagent Preparation: Prepare a 200 µM JC-1 stock solution in DMSO.
-
Staining: Add the JC-1 stock solution to the cell suspension to a final concentration of 2 µM. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[4]
-
Positive Control (Optional): Treat a separate aliquot of cells with 50 µM CCCP for 5-10 minutes to induce complete mitochondrial depolarization.
-
Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes), remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or PBS.
-
Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser. Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[4]
Troubleshooting:
-
No Red Aggregates in Healthy Cells: Ensure the JC-1 concentration and incubation time are optimal for your cell type. Overly dense cell cultures can lead to nutrient depletion and a decrease in ΔΨm.
-
High Green Fluorescence in Control Cells: This may indicate that the cells are unhealthy. Check cell culture conditions.
-
Photobleaching: JC-1 is sensitive to light. Minimize light exposure during staining and analysis.
Conclusion
Mitochondrial reactive oxygen species are multifaceted molecules that are integral to cellular function and dysfunction. A thorough understanding of their production, regulation, and signaling roles is paramount for researchers in basic science and drug development. The methodologies outlined in this guide provide a robust framework for the investigation of mROS, enabling a deeper insight into their contribution to health and disease. As our understanding of the intricate redox biology of mitochondria continues to evolve, the development and refinement of quantitative and specific assays will remain a critical area of research.
References
- 1. Mitochondrion - Wikipedia [en.wikipedia.org]
- 2. Mitochondria Are the Source of Hydrogen Peroxide for Dynamic Brain-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione peroxidase - Wikipedia [en.wikipedia.org]
- 4. What are the sources of hydrogen peroxide production by heart mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the sources of hydrogen peroxide production by heart mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Effect of Mitochondrial Superoxide Dismutase Gene Overexpression on Radioresistance of HEK293T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The kinetics of the effect of manganese supplementation on SOD2 activity in senescent human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Glutathione peroxidase 1 - Wikipedia [en.wikipedia.org]
- 12. Mitochondrial Superoxide Assay Kit with MitoSOX Red [sbsgenetech.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of MitoP/MitoB Ratio
Introduction
Mitochondrial hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) implicated in both physiological signaling and pathological oxidative stress. Accurate measurement of mitochondrial H₂O₂ in biological systems is crucial for understanding its role in health and disease. The ratiometric mass spectrometry probe, MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide), provides a robust method for quantifying mitochondrial H₂O₂ levels.[1][2][3] MitoB is a lipophilic cation that readily accumulates within the negatively charged mitochondrial matrix.[3] Inside the mitochondria, the arylboronic acid moiety of MitoB reacts with H₂O₂ to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide). The ratio of the product, this compound, to the remaining unreacted probe, MitoB, as quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), serves as a reliable indicator of mitochondrial H₂O₂ concentration.[1][4][5] This ratiometric approach minimizes variations that can arise from differences in probe uptake and instrumental response. To ensure accurate quantification, deuterated internal standards, d₁₅-MitoB and d₁₅-MitoP, are employed to correct for sample loss during preparation and analysis.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the LC-MS/MS method for quantifying the this compound/MitoB ratio in various biological samples.
Principle of the Method
The core of this method lies in the specific and stoichiometric reaction between MitoB and mitochondrial H₂O₂. The positively charged triphenylphosphonium group directs the probe to the mitochondria. The subsequent oxidation of the boronic acid to a phenol is directly proportional to the concentration of H₂O₂ in the mitochondrial matrix. By measuring the relative amounts of this compound and MitoB, a quantitative assessment of mitochondrial H₂O₂ can be achieved.
Below is a diagram illustrating the signaling pathway and the conversion of MitoB to this compound.
Caption: Conversion of MitoB to this compound in the mitochondrial matrix.
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation
The following protocols are generalized for different sample types. Optimization may be required based on the specific experimental conditions.
a) Reagents and Materials:
-
MitoB probe
-
d₁₅-MitoB and d₁₅-MitoP internal standards
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Homogenizer
-
Centrifuge
-
SpeedVac or similar solvent evaporator
b) Protocol for Tissue Samples (e.g., mouse liver, eye):
-
Excise tissue of interest and immediately snap-freeze in liquid nitrogen.[7] Store at -80°C until analysis.
-
Weigh a portion of the frozen tissue (e.g., 50 mg) and place it in a pre-chilled homogenization tube.
-
Add a specific volume of ice-cold 100% acetonitrile with 0.1% (v/v) formic acid.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Spike the homogenate with known amounts of d₁₅-MitoB and d₁₅-MitoP internal standards (e.g., 100 pmol d₁₅-MitoB and 50 pmol d₁₅-MitoP).[7]
-
Vortex the sample for 30 seconds.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
Re-extract the pellet with another volume of the extraction solvent, centrifuge again, and combine the supernatants.[4]
-
Dry the combined supernatant using a SpeedVac.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of 20% (v/v) acetonitrile, 0.1% (v/v) formic acid for LC-MS/MS analysis.[4]
c) Protocol for Cultured Cells:
-
After treatment, wash the cells with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at a low speed to pellet the cells.
-
Resuspend the cell pellet in the extraction solvent (100% ACN with 0.1% FA).
-
Spike with d₁₅-MitoB and d₁₅-MitoP internal standards.
-
Proceed with the homogenization (e.g., sonication) and subsequent steps as described for tissue samples.
LC-MS/MS Analysis
The following parameters have been reported for the successful separation and detection of this compound, MitoB, and their deuterated standards.
a) Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Waters HSS T3, 1.8 µm, 1 mm x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 200 µL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 45°C |
| Gradient | See Table 2 for a typical gradient profile. |
Table 1: Liquid Chromatography Parameters
Table 2: Typical LC Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.3 | 5 |
| 3.0 | 100 |
| 4.0 | 100 |
| 4.1 | 5 |
| 4.6 | 5 |
b) Mass Spectrometry (MS) Parameters:
The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for instrument sensitivity |
| Source Temperature | Optimized for instrument sensitivity |
| Gas Flow Rates | Optimized for instrument sensitivity |
Table 3: General Mass Spectrometry Parameters
Table 4: MRM Transitions for Target Analytes and Internal Standards [4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MitoB | 397.1 | 183.1 |
| This compound | 369.1 | 183.1 |
| d₁₅-MitoB | 412.1 | 191.1 |
| d₁₅-MitoP | 384.1 | 191.1 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of MitoB and this compound, each spiked with a constant concentration of d₁₅-MitoB and d₁₅-MitoP.[1][7] Process these standards in the same manner as the biological samples.
-
Peak Integration: Integrate the peak areas for the MRM transitions of MitoB, this compound, d₁₅-MitoB, and d₁₅-MitoP in both the calibration standards and the unknown samples.
-
Ratio Calculation: For each sample and standard, calculate the peak area ratios of the analyte to its corresponding internal standard (MitoB/d₁₅-MitoB and this compound/d₁₅-MitoP).
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentrations of MitoB and this compound in the unknown samples.
-
This compound/MitoB Ratio: Finally, calculate the this compound/MitoB ratio for each biological sample to determine the relative level of mitochondrial H₂O₂.
Workflow and Data Presentation
The entire process from sample collection to data analysis is summarized in the workflow diagram below.
Caption: LC-MS/MS workflow for this compound/MitoB ratio.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound and MitoB.
Table 5: Summary of Quantitative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| MitoB | 397.1 | 183.1 | Variable |
| This compound | 369.1 | 183.1 | Variable |
| d₁₅-MitoB | 412.1 | 191.1 | Variable |
| d₁₅-MitoP | 384.1 | 191.1 | Variable |
| Retention times will vary depending on the specific LC system and column used. It is essential to determine these experimentally. |
Conclusion
The LC-MS/MS method for quantifying the this compound/MitoB ratio is a powerful and specific tool for measuring mitochondrial hydrogen peroxide in a variety of biological systems.[1][3] By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data to investigate the role of mitochondrial ROS in their specific areas of interest. The use of a ratiometric approach coupled with stable isotope-labeled internal standards ensures high accuracy and precision, making this method suitable for both basic research and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and this compound as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mitochondrial Function in Live Cells Using MitoP
For researchers, scientists, and drug development professionals, the following document provides a detailed guide on the application of MitoP, a fluorescent probe designed for the real-time assessment of mitochondrial function in living cells.
Introduction to this compound
This compound is a cell-permeant, cationic fluorescent dye specifically designed to assess mitochondrial membrane potential (ΔΨm) in live cells. The accumulation of this compound within the mitochondria is directly proportional to the mitochondrial membrane potential, a key indicator of mitochondrial health and function. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can be an early indicator of apoptosis or cellular stress.
Mechanism of Action
This compound is a lipophilic cation that diffuses across the plasma membrane and accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential. In healthy cells with a high ΔΨm, this compound aggregates in the mitochondria, leading to a bright fluorescent signal. Conversely, in cells with compromised mitochondrial function and a depolarized ΔΨm, this compound fails to accumulate, resulting in a diminished fluorescent signal. This change in fluorescence intensity provides a reliable method for quantifying mitochondrial function.
Applications of this compound
This compound is a versatile tool with a wide range of applications in cellular and molecular biology, toxicology, and drug discovery:
-
Toxicology and Drug Screening: To evaluate the effects of drug candidates or environmental toxins on mitochondrial function.[1][2][3][4]
-
Apoptosis Research: To detect the collapse of mitochondrial membrane potential, an early event in the apoptotic cascade.
-
Disease Modeling: To study mitochondrial dysfunction in various disease models, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5][6][7]
-
Metabolic Studies: To assess changes in mitochondrial activity in response to metabolic reprogramming.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
-
This compound Working Solution (100-500 nM): On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Cell Preparation and Staining
-
Cell Seeding: Seed cells in a suitable culture vessel for live-cell imaging, such as glass-bottom dishes or chambered cover glass.[8][9] Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Positive Control (Optional): To induce mitochondrial depolarization, treat a subset of cells with a mitochondrial uncoupler such as Carbonyl cyanide m-chloro phenyl hydrazone (CCCP) at a final concentration of 10 µM for 15-30 minutes prior to or during this compound staining.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: After incubation, remove the this compound working solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped for live-cell imaging with appropriate filter sets for this compound (e.g., Excitation/Emission ~488/525 nm). An inverted microscope is generally preferred for imaging adherent cells in culture dishes.[8]
-
Image Acquisition: Acquire images using a sensitive camera (e.g., CCD or sCMOS).[8] Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[9]
-
Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals. Maintain the cells at 37°C and 5% CO2 throughout the experiment using a stage-top incubator.
Data Presentation and Analysis
Quantitative analysis of this compound fluorescence can be performed using image analysis software. The mean fluorescence intensity of mitochondria within individual cells or across the cell population is measured.
Table 1: Hypothetical Quantitative Data of this compound Fluorescence Intensity
| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control (Healthy Cells) | 1500 | ± 120 |
| Drug A (10 µM) | 1350 | ± 110 |
| Drug B (10 µM) | 750 | ± 95 |
| CCCP (10 µM) | 300 | ± 50 |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Staining
Caption: Experimental workflow for assessing mitochondrial membrane potential using this compound.
Signaling Pathway: Intrinsic Apoptosis
Caption: The intrinsic apoptosis pathway highlighting the role of mitochondrial membrane potential collapse.
References
- 1. Review: Role of Model-Informed Drug Development Approaches in the Lifecycle of Drug Development and Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIT xPRO | Drug and Medical Device Development: A Strategic Approach [xpro.mit.edu]
- 3. Overview of drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Live-Imaging Readouts and Cell Models for Phenotypic Profiling of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teaching the basics of repurposing mitochondria-targeted drugs: From Parkinson's disease to cancer and back to Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes: Measuring Mitochondrial Hydrogen Peroxide in Aging and Neurodegeneration with the MitoB/MitoP Ratiometric System
Introduction
Mitochondrial dysfunction and the resultant increase in reactive oxygen species (ROS) are considered key contributors to the aging process and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3][4] Specifically, hydrogen peroxide (H₂O₂) is a central molecule in both mitochondrial oxidative damage and cellular redox signaling.[5] Accurately quantifying H₂O₂ within the mitochondrial matrix in vivo has been a significant challenge.
The MitoB/MitoP system is a powerful tool designed to address this challenge. It is crucial to understand that MitoP is not a therapeutic agent ; rather, it is the stable, oxidized product of a probe molecule, MitoB . By measuring the ratio of this compound to MitoB, researchers can precisely quantify the levels of H₂O₂ within the mitochondria of living cells and organisms.[5][6]
Principle of the Method
The methodology is based on a ratiometric mass spectrometry approach:[5]
-
Mitochondrial Targeting : The probe, MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide), contains a lipophilic triphenylphosphonium (TPP) cation. This TPP group utilizes the mitochondrial membrane potential to drive the probe's accumulation several-hundred-fold within the negatively charged mitochondrial matrix.[5][6][7]
-
Reaction with H₂O₂ : Once inside the matrix, the arylboronic acid moiety of MitoB undergoes an irreversible reaction with hydrogen peroxide (H₂O₂) to form a stable phenol product, this compound (MitoPhenol).[5][8] This reaction can also be triggered by peroxynitrite (ONOO⁻), which should be considered during experimental design.[5][6]
-
Ratiometric Quantification : After a specific incubation period, tissues or cells are collected. The amounts of both the unreacted probe (MitoB) and the product (this compound) are extracted and measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The this compound/MitoB ratio serves as a quantitative indicator of the mitochondrial H₂O₂ concentration.[2][5] For accurate results, deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) are spiked into the sample prior to extraction to correct for variations.[1][9][10]
Applications in Aging Research
The free radical theory of aging posits that accumulated oxidative damage contributes to the aging process. The MitoB/MitoP system has been instrumental in directly testing this hypothesis in vivo.
-
Drosophila melanogaster (Fruit Fly) : Studies using MitoB in Drosophila have provided direct evidence that the overall level of mitochondrial H₂O₂ increases with age.[5][8] However, these studies also revealed that interventions which extend lifespan do not always lead to a corresponding decrease in mitochondrial H₂O₂, suggesting that while H₂O₂ levels correlate with aging, they may not be a universal cause.[5]
-
mtDNA Mutator Mice : These mice carry a defect in mitochondrial DNA polymerase, leading to the accumulation of mtDNA mutations and a phenotype of accelerated aging. Using the MitoB probe, researchers found that while young mutator mice had normal mitochondrial H₂O₂ levels, older mutator mice exhibited significantly increased H₂O₂ in the heart, kidney, liver, and skeletal muscle compared to age-matched controls.[11][12] This supports the theory that prolonged mtDNA mutations in vivo lead to increased mitochondrial ROS, contributing to the aging phenotype.[12]
Applications in Neurodegeneration Research
Mitochondrial oxidative stress is a well-established factor in the pathology of neurodegenerative diseases.[1][2] While direct applications of the MitoB/MitoP system in widely-used Alzheimer's or Parkinson's models are emerging, its utility is demonstrated in related fields and strongly indicated for broader use.
-
Photoreceptor Degeneration : The MitoB probe has been successfully used to measure mitochondrial ROS in vivo within the eyes of mouse models of photoreceptor degeneration. These studies showed that oxidative stress precedes the degeneration of photoreceptors and increases with age and disease progression.[13]
-
Alzheimer's and Parkinson's Disease : Both Alzheimer's and Parkinson's disease are characterized by significant mitochondrial dysfunction.[3][14][15] The accumulation of proteins like amyloid-beta (Aβ) has been shown to induce mitochondrial dysfunction and ROS overproduction.[16] The MitoB/MitoP system is an ideal tool for directly quantifying the extent of mitochondrial H₂O₂ production in neurons and glial cells in various transgenic models of these diseases, providing a precise biomarker to assess disease progression and the efficacy of mitochondria-targeted therapies.
Quantitative Data Summary
The following tables summarize representative data from studies using the MitoB/MitoP system to investigate aging.
Table 1: Mitochondrial H₂O₂ Levels in Aging Drosophila melanogaster (Data adapted from Cochemé et al., Cell Metabolism, 2011)[5]
| Age (days) | Sex | This compound/MitoB Ratio (Mean ± SEM) |
| 10 | Female | ~0.10 ± 0.01 |
| 30 | Female | ~0.18 ± 0.02 |
| 50 | Female | ~0.25 ± 0.03 |
| 10 | Male | ~0.05 ± 0.01 |
| 30 | Male | ~0.08 ± 0.01 |
| 50 | Male | ~0.12 ± 0.01 |
Note: Ratios between sexes are not directly comparable due to different experimental incubation times.[5]
Table 2: Mitochondrial H₂O₂ Levels in mtDNA Mutator Mice (Data adapted from Logan et al., Aging Cell, 2014)[12]
| Mouse Age | Genotype | Tissue | This compound/MitoB Ratio (Mean ± SEM) |
| Young (13-19 wks) | Control | Heart | ~0.015 ± 0.002 |
| Young (13-19 wks) | Mutator | Heart | ~0.016 ± 0.002 |
| Mature (35-42 wks) | Control | Heart | ~0.017 ± 0.002 |
| Mature (35-42 wks) | Mutator | Heart | ~0.035 ± 0.004 |
| Mature (35-42 wks) | Control | Kidney | ~0.014 ± 0.002 |
| Mature (35-42 wks) | Mutator | Kidney | ~0.024 ± 0.003 |
*Indicates statistically significant increase compared to age-matched controls.
Visualizations
Caption: MitoB accumulates in the matrix and reacts with H₂O₂ to form this compound.
Caption: Workflow for quantifying mitochondrial H₂O₂ using the MitoB probe.
Experimental Protocols
Protocol 1: In Vivo Measurement of Mitochondrial H₂O₂ in Animal Models (Mouse)
This protocol is adapted from methodologies described for mtDNA mutator mice and Drosophila.[12][17]
1. Materials and Reagents:
-
MitoB probe (e.g., Cayman Chemical Item No. 17116)[6]
-
Deuterated internal standards: d₁₅-MitoB and d₁₅-MitoP
-
Sterile saline (0.9% NaCl)
-
Absolute ethanol
-
Homogenization buffer (e.g., RIPA buffer)
-
Acetonitrile
-
Formic acid
-
Liquid nitrogen
-
LC-MS/MS system
2. Preparation of MitoB Injection Solution:
-
Prepare a stock solution of MitoB by dissolving it in absolute ethanol at 60°C.
-
Dilute the stock solution in sterile saline to the final desired concentration (e.g., 500 µM), ensuring the final ethanol concentration is low (e.g., 1% v/v).[9]
3. Administration and Incubation:
-
Administer MitoB to the animal via an appropriate route (e.g., intravenous or intraperitoneal injection). A typical dose might be ~0.8 µmol/kg.[17]
-
Allow the probe to circulate and react with endogenous H₂O₂ for an incubation period of 3 to 6 hours.[12][17] This timing should be optimized for the specific animal model and tissue.
4. Tissue Collection and Processing:
-
At the end of the incubation period, euthanize the animal according to approved ethical protocols.
-
Rapidly dissect the tissues of interest (e.g., brain, heart, liver) and immediately snap-freeze them in liquid nitrogen. Samples can be stored at -80°C for at least two months.[6]
-
Weigh a portion of the frozen tissue (~50-100 mg).
-
In a pre-chilled tube, add the tissue and a known amount of the deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).
-
Add ice-cold homogenization buffer and homogenize thoroughly using a mechanical homogenizer. Keep the sample on ice at all times.
5. Extraction:
-
Add an excess of cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) at 4°C.
-
Collect the supernatant, which contains MitoB and this compound.
-
Dry the supernatant completely (e.g., using a vacuum concentrator).
-
Re-suspend the dried extract in a small volume of mobile phase (e.g., 5% acetonitrile, 0.1% formic acid in water) suitable for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
Inject the re-suspended sample into the LC-MS/MS system.
-
Separate MitoB and this compound using reverse-phase chromatography.
-
Detect and quantify the parent and fragment ions for MitoB, this compound, and their corresponding deuterated standards using tandem mass spectrometry.
-
Calculate the peak area ratios of this compound/d₁₅-MitoP and MitoB/d₁₅-MitoB.
-
The final this compound/MitoB ratio is determined by dividing the corrected this compound amount by the corrected MitoB amount, providing a quantitative measure of mitochondrial H₂O₂.
Protocol 2: In Vitro Measurement of Mitochondrial H₂O₂ in Cultured Cells
This protocol allows for the measurement of mitochondrial H₂O₂ by sampling the extracellular medium, as the probe and its product equilibrate across the mitochondrial and plasma membranes.[6]
1. Materials and Reagents:
-
MitoB probe
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP)
-
Acetonitrile
-
LC-MS/MS system
2. Cell Culture and Treatment:
-
Plate cells in multi-well plates (e.g., 6-well or 12-well plates) and grow to the desired confluency.
-
Remove the existing medium and replace it with fresh medium containing MitoB at a final concentration of 1-5 µM. Include appropriate controls (e.g., cells without MitoB, cells treated with an inducer of oxidative stress).
-
Incubate the cells for a defined period (e.g., 6 hours). This time should be optimized based on the cell type and experimental conditions.[5]
3. Sample Collection and Preparation:
-
At the end of the incubation, collect a sample of the cell culture medium from each well.
-
To each media sample, add a known amount of the deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).
-
Add cold acetonitrile to the sample to precipitate any proteins from the media (e.g., from serum).
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube for analysis.
4. LC-MS/MS Analysis:
-
Analyze the supernatant directly via LC-MS/MS as described in Protocol 1 (Step 6).
-
The calculated this compound/MitoB ratio in the medium reflects the level of mitochondrial H₂O₂ within the cells.[6] This method avoids the need for cell lysis and extraction, simplifying the workflow.[6]
References
- 1. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and this compound as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Mitochondria with Small Molecules: The Preparation of MitoB and this compound as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial bioenergetic deficit precedes Alzheimer's pathology in female mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial dysfunction in the APP/PSEN1 mouse model of Alzheimer’s disease and a novel protective role for ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. researchgate.net [researchgate.net]
Step-by-step guide for MitoP sample preparation for mass spectrometry.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the preparation of mitochondrial protein samples (MitoP) for analysis by mass spectrometry. Adherence to this detailed methodology is crucial for obtaining high-quality, reproducible data for applications in basic research, drug discovery, and biomarker identification.
Introduction
Mitochondria are central to cellular metabolism, signaling, and apoptosis. The study of the mitochondrial proteome, or "this compound," offers a window into the functional state of the cell and can reveal mechanisms of disease and drug action. Mass spectrometry-based proteomics is a powerful technique for the large-scale identification and quantification of mitochondrial proteins. However, the quality of the mass spectrometry data is highly dependent on the purity and integrity of the initial mitochondrial sample. This protocol outlines a robust workflow for the isolation of mitochondria, extraction of proteins, and their preparation for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Overview
The overall workflow for this compound sample preparation involves several key stages, beginning with the isolation of mitochondria from the starting biological material, followed by protein extraction, digestion into peptides, and finally, sample clean-up prior to mass spectrometry analysis.
Detailed Protocols
I. Isolation of Mitochondria by Differential Centrifugation
This protocol is a widely used method for enriching mitochondria from cellular homogenates based on their size and density.[1][2][3][4]
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Sample Collection and Homogenization:
-
For cultured cells: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Isolation Buffer.
-
For tissues: Mince the tissue on ice and homogenize in ice-cold Isolation Buffer using a Dounce or Potter-Elvehjem homogenizer.[4]
-
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the enriched mitochondrial fraction.
-
Washing: Discard the supernatant and gently wash the mitochondrial pellet with fresh, ice-cold Isolation Buffer. Repeat the high-speed centrifugation step.
-
Final Pellet: After the final wash, the resulting pellet is the isolated mitochondrial fraction.
II. Protein Extraction from Isolated Mitochondria
This step involves lysing the isolated mitochondria to release the proteins.
Materials:
-
Lysis Buffer (e.g., RIPA buffer, or a buffer containing a strong denaturant like 8 M urea)
-
Protease and phosphatase inhibitor cocktails
-
Sonicator or mechanical disruption system
Procedure:
-
Resuspension: Resuspend the mitochondrial pellet in an appropriate volume of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Lysis: Disrupt the mitochondria to solubilize the proteins. This can be achieved by:
-
Sonication on ice.
-
Vortexing with glass beads.
-
Freeze-thaw cycles.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any insoluble debris.
-
Protein Supernatant: The supernatant contains the solubilized mitochondrial proteins.
III. In-solution Digestion for Mass Spectrometry
This protocol describes the enzymatic digestion of the extracted mitochondrial proteins into peptides suitable for LC-MS/MS analysis.[5][6][7]
Materials:
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8)
-
Formic acid
Procedure:
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysate using a standard protein assay (e.g., BCA assay).
-
Reduction: To a known amount of protein (e.g., 50-100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., urea to < 1 M). Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
IV. Peptide Clean-up
Prior to mass spectrometry, it is essential to remove salts and detergents that can interfere with ionization.
Materials:
-
C18 solid-phase extraction (SPE) cartridges or tips
-
Activation Solution (e.g., 80% acetonitrile, 0.1% formic acid)
-
Wash Solution (e.g., 0.1% formic acid in water)
-
Elution Solution (e.g., 50% acetonitrile, 0.1% formic acid)
Procedure:
-
Activation: Activate the C18 material by passing the Activation Solution through the cartridge/tip.
-
Equilibration: Equilibrate the C18 material with the Wash Solution.
-
Sample Loading: Load the acidified peptide sample onto the C18 material.
-
Washing: Wash the loaded sample with the Wash Solution to remove contaminants.
-
Elution: Elute the purified peptides with the Elution Solution.
-
Drying: Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Quantitative Data Summary
The success of a this compound experiment can be evaluated by several quantitative metrics. The following table provides a summary of expected outcomes at different stages of the sample preparation process.
| Parameter | Typical Value | Method of Assessment |
| Mitochondrial Enrichment | 5-10 fold increase in mitochondrial marker proteins (e.g., COX IV, VDAC1) relative to cytosolic markers (e.g., GAPDH) | Western Blotting, Mass Spectrometry |
| Protein Yield from Mitochondria | 1-5 mg protein per gram of tissue | BCA or Bradford Protein Assay |
| Digestion Efficiency | > 80% of protein digested into peptides | SDS-PAGE analysis of pre- and post-digestion samples |
| Peptide Recovery after Clean-up | > 90% | Comparison of peptide amount before and after C18 clean-up |
| Protein Identifications (LC-MS/MS) | 500 - 1500 mitochondrial proteins (instrument dependent) | Database searching of MS/MS spectra |
Note: These values can vary depending on the starting material, the specific protocol used, and the sensitivity of the mass spectrometer.
Conclusion
This application guide provides a detailed framework for the preparation of high-quality mitochondrial protein samples for mass spectrometry analysis. By following these protocols, researchers can increase the reliability and depth of their mitochondrial proteomics studies, leading to a better understanding of mitochondrial function in health and disease.
References
- 1. Isolation of Mitochondria from Tissues and Cells by Differential Centrifugation | Semantic Scholar [semanticscholar.org]
- 2. Isolation of Intact Mitochondria from Skeletal Muscle by Differential Centrifugation for High-resolution Respirometry Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolating Liver Mitochondria by Differential Centrifugation [en.bio-protocol.org]
- 4. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Solution Digestion and Protein Identification – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
Application Note: Utilizing MitoP to Quantify Mitochondrial Hydrogen Peroxide in Cardiovascular Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial dysfunction is a key pathological feature in a range of cardiovascular diseases, including ischemia-reperfusion (I/R) injury, heart failure, and atherosclerosis.[1] A primary consequence of this dysfunction is the excessive production of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), within the mitochondrial matrix.[2][3] This oxidative stress can lead to damage of cellular components, trigger cell death pathways, and perpetuate a cycle of further mitochondrial damage.[1][4] Accurately measuring H₂O₂ specifically within the mitochondria in situ and in vivo has been a significant challenge.
The MitoP/MitoB ratiometric mass spectrometry probe system provides a robust method for the specific quantification of mitochondrial matrix H₂O₂.[5][6] This application note details the principles, protocols, and applications of using this system to investigate cardiovascular disease models.
Principle of the Method
The method utilizes MitoBoronic acid (MitoB), a molecule designed to target the mitochondria. MitoB consists of an arylboronic acid moiety coupled to a lipophilic triphenylphosphonium (TPP) cation.[5] The positive charge of the TPP cation facilitates its accumulation within the negatively charged mitochondrial matrix.
Once inside the matrix, the boronic acid group of MitoB undergoes a selective and slow reaction with H₂O₂ to form a stable phenol product, MitoPhenol (this compound).[5][6] The rate of this conversion is directly proportional to the concentration of H₂O₂ within the mitochondrial matrix. Following sample collection and extraction, the amounts of both MitoB and this compound are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with deuterated internal standards used to ensure accuracy.[5] The resulting this compound/MitoB ratio serves as a reliable quantitative measure of mitochondrial H₂O₂ levels.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Mitochondrial Dysfunction and Cardiovascular Disease: Pathophysiology and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria and cardiovascular diseases—from pathophysiology to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Measurement of Mitochondrial H₂O₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular physiology. At low concentrations, it functions as a critical signaling molecule in various pathways, while at elevated levels, it contributes to oxidative stress and cellular damage, implicating it in a range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] The ability to accurately measure mitochondrial H₂O₂ in vivo is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting mitochondrial dysfunction.
This document provides detailed application notes and protocols for the in vivo measurement of mitochondrial H₂O₂, focusing on three primary methods: genetically encoded fluorescent sensors, small-molecule fluorescent probes, and mass spectrometry-based techniques.
Methods for In Vivo Mitochondrial H₂O₂ Measurement
Several methods have been developed for the detection of mitochondrial H₂O₂. The choice of method depends on the specific experimental requirements, including the model system, the need for real-time imaging versus quantitative endpoint analysis, and the desired spatial resolution.
Genetically Encoded Fluorescent Sensors (e.g., HyPer7)
Genetically encoded sensors like HyPer7 are powerful tools for real-time imaging of H₂O₂ dynamics within the mitochondria of living cells and organisms.[2][3][4] HyPer7 is a ratiometric and pH-stable probe, which minimizes artifacts due to changes in probe concentration or intracellular pH.[2][3] It consists of a circularly permuted yellow fluorescent protein (cpYFP) integrated into the H₂O₂-sensing domain of the bacterial transcription factor OxyR.[3][4] The binding of H₂O₂ induces a conformational change that alters the excitation spectrum of cpYFP, allowing for ratiometric measurement of H₂O₂ levels.
Advantages:
-
High specificity for H₂O₂.
-
Ratiometric imaging allows for quantitative analysis independent of probe concentration.[4]
-
Can be targeted to specific subcellular compartments, including the mitochondrial matrix.
-
Enables real-time, dynamic measurements in living cells and organisms.
Limitations:
-
Requires genetic modification of the target cells or organism.
-
The dynamic range may be limited in some contexts.
Small-Molecule Fluorescent Probes (e.g., MitoPY1)
Small-molecule probes like MitoPY1 offer a convenient method for imaging mitochondrial H₂O₂ without the need for genetic manipulation.[5][6][7] MitoPY1 is a "turn-on" fluorescent probe that selectively accumulates in mitochondria due to its triphenylphosphonium (TPP) cation.[8] In the presence of H₂O₂, its boronate-based switch is cleaved, leading to a significant increase in fluorescence.
Advantages:
-
No genetic modification required.
-
Provides a "turn-on" fluorescence signal, resulting in a high signal-to-background ratio.[9]
Limitations:
-
Potential for off-target effects or toxicity at high concentrations.
-
The "turn-on" response is irreversible, preventing dynamic measurements of decreasing H₂O₂ levels.
-
Signal intensity can be influenced by probe uptake and concentration.
Ratiometric Mass Spectrometry (e.g., MitoB)
The MitoB assay is a highly sensitive and quantitative method for measuring mitochondrial H₂O₂ in vivo.[1] MitoB (MitoBoronic acid) is a TPP-tagged molecule that accumulates in the mitochondrial matrix and reacts with H₂O₂ to form MitoP (MitoPhenol).[1] The ratio of this compound to MitoB, quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a cumulative measure of mitochondrial H₂O₂ production over a specific time period.[1][10]
Advantages:
-
Highly sensitive and quantitative.
-
Provides an integrated measurement of H₂O₂ levels over time.
-
Can be used in whole organisms, including Drosophila and mice.[1][10]
Limitations:
-
Endpoint measurement; does not provide real-time information.
-
Requires specialized equipment (LC-MS/MS).
-
The analysis involves tissue homogenization, losing spatial information at the subcellular level.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the described mitochondrial H₂O₂ probes. It is important to note that direct comparisons can be challenging as reported values often depend on the specific experimental conditions and model systems used.
| Probe | Type | Measurement Principle | Reported Dynamic Range | Response Time | Key Features |
| HyPer7 | Genetically Encoded | Ratiometric Fluorescence | At least 7-fold | Ultrafast (seconds) | pH-stable, highly sensitive, allows real-time imaging.[2][3][11] |
| MitoPY1 | Small Molecule | "Turn-on" Fluorescence | Significant fluorescence enhancement | Within 5 minutes | High specificity, no genetic modification needed.[7][9] |
| MitoB | Small Molecule | Ratiometric Mass Spectrometry | Ratiometric (this compound/MitoB) | Cumulative (hours) | Highly quantitative, suitable for whole organism studies.[1][10] |
Experimental Protocols
Protocol 1: In Vivo Imaging of Mitochondrial H₂O₂ using HyPer7
1. Plasmid Construction and Transfection:
- Obtain or construct a plasmid encoding HyPer7 with a mitochondrial targeting sequence (e.g., from COX8).
- Transfect the plasmid into the cells of interest using a suitable transfection reagent. For in vivo studies in organisms, this may involve generating transgenic lines.
2. Cell Culture and Imaging Preparation:
- Culture the transfected cells in appropriate media. For imaging, plate the cells on glass-bottom dishes or slides.
- Allow 24-48 hours for probe expression.
3. Imaging:
- Use a confocal or widefield fluorescence microscope equipped with two excitation filters (e.g., ~405 nm and ~488 nm) and one emission filter (~516 nm).[12][13]
- Acquire images sequentially at both excitation wavelengths.
- To establish a baseline, image the cells under resting conditions.
- To induce mitochondrial H₂O₂ production, treat the cells with an appropriate stimulus (e.g., antimycin A, menadione).
- Acquire time-lapse images to monitor the dynamic changes in the 488/405 nm fluorescence ratio.
4. Data Analysis:
- For each time point and region of interest (mitochondria), calculate the ratio of the fluorescence intensity at 488 nm to that at 405 nm.[13]
- Normalize the ratio data to the baseline to represent the fold change in mitochondrial H₂O₂.
Protocol 2: Measurement of Mitochondrial H₂O₂ using MitoB
1. Administration of MitoB:
- For cell culture, incubate the cells with MitoB at a final concentration of 1-10 µM for a specified period (e.g., 24 hours).
- For in vivo studies, inject the animal (e.g., mouse, Drosophila) with a solution of MitoB. The dosage and route of administration will depend on the animal model.[10]
2. Sample Collection and Homogenization:
- After the desired incubation/treatment period, harvest the cells or dissect the tissue of interest.[1]
- Homogenize the samples in a suitable buffer on ice.
3. Extraction:
- Add deuterated internal standards (MitoB-d₁₅ and this compound-d₁₅) to the homogenate to correct for variations during extraction and detection.[1]
- Perform a solid-phase or liquid-liquid extraction to isolate MitoB and this compound from the biological matrix.
4. LC-MS/MS Analysis:
- Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Use multiple reaction monitoring (MRM) to specifically detect and quantify MitoB, this compound, and their deuterated internal standards.
5. Data Analysis:
- Calculate the ratio of the peak area of this compound to MitoB for each sample.
- Normalize this ratio to the internal standards to obtain the final quantitative measurement of mitochondrial H₂O₂ production.[1]
Signaling Pathways and Experimental Workflows
Mitochondrial H₂O₂ Signaling
Mitochondrial H₂O₂ can act as a signaling molecule by oxidizing specific cysteine residues on target proteins, thereby modulating their activity. This can influence a variety of downstream pathways, including those involved in inflammation, cell proliferation, and apoptosis. For instance, mitochondrial H₂O₂ has been shown to activate pathways such as the PI3K/Akt and MAPK pathways, and the transcription factor NF-κB, which are critical regulators of cellular responses to stress and inflammatory stimuli.[14]
Caption: Mitochondrial H₂O₂ signaling pathway.
Experimental Workflow: Genetically Encoded Sensor
The following diagram illustrates a typical workflow for measuring mitochondrial H₂O₂ using a genetically encoded sensor like HyPer7.
Caption: Workflow for HyPer7-based H₂O₂ measurement.
Experimental Workflow: Mass Spectrometry-Based Method
This diagram outlines the workflow for the quantitative measurement of mitochondrial H₂O₂ using the MitoB probe and LC-MS/MS.
Caption: Workflow for MitoB-based H₂O₂ measurement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A comparison of Prx- and OxyR-based H2O2 probes expressed in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasensitive Genetically Encoded Indicator for Hydrogen Peroxide Identifies Roles for the Oxidant in Cell Migration and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging Mitochondrial Hydrogen Peroxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells | Semantic Scholar [semanticscholar.org]
- 9. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [bio-protocol.org]
- 13. Measuring Intracellular H 2 O 2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Best Practices for Utilizing Deuterated MitoP as an Internal Standard in Mitochondrial Hydrogen Peroxide Quantification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of mitochondrial reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), is crucial for understanding cellular signaling, pathophysiology, and for the development of novel therapeutics. MitoP is a ratiometric mass spectrometry probe designed to measure mitochondrial H₂O₂ in vivo. It comprises a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria, linked to an arylboronic acid moiety that selectively reacts with H₂O₂ to form the corresponding phenol, this compound. The ratio of the product (this compound) to the unreacted probe (referred to as MitoB in some literature) is used to quantify mitochondrial H₂O₂ levels.
To enhance the accuracy and reliability of quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated internal standard of this compound (d-MitoP) is employed. This application note provides a comprehensive overview of the best practices for using deuterated this compound as an internal standard, including detailed experimental protocols for sample preparation and LC-MS/MS analysis, and a discussion of its role in understanding mitochondrial oxidative stress signaling.
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical physicochemical properties to the analyte of interest, meaning they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[1] This co-behavior allows for the correction of variability introduced during sample preparation and analysis, leading to more precise and accurate quantification. However, it is important to be aware of potential issues such as isotopic instability or chromatographic separation from the unlabeled analyte, which can arise in some cases.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound (e.g., (3-hydroxybenzyl)triphenylphosphonium bromide)
-
Deuterated this compound (d-MitoP) internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Tissue homogenization buffer
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Sample Preparation
The following protocols are generalized and may require optimization based on the specific cell type or tissue being analyzed.
2.2.1. Cultured Cells
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with experimental compounds as required.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer containing a known concentration of deuterated this compound internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice to ensure complete cell disruption.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the lysate, vortex thoroughly, and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for concentration if necessary.
2.2.2. Tissue Samples
-
Tissue Collection: Excise tissues of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
-
Homogenization: Weigh the frozen tissue and homogenize in a suitable ice-cold homogenization buffer containing a known concentration of deuterated this compound internal standard. A bead beater or Dounce homogenizer can be used.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile, vortex, and incubate at -20°C for at least 2 hours.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis. Sample cleanup using solid-phase extraction (SPE) may be beneficial for complex matrices like tissue homogenates to remove interfering substances.
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. Optimization of these parameters is crucial for achieving the best performance.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined empirically by infusing pure standards of this compound and d-MitoP. |
Note on MRM Transitions: The specific precursor and product ion m/z values for this compound and deuterated this compound need to be determined by direct infusion of the individual compounds into the mass spectrometer. This process involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and identifying the most stable and intense product ions in the third quadrupole (Q3). At least two transitions should be monitored for each analyte for confident identification and quantification.
Data Presentation
The use of a deuterated internal standard allows for the accurate quantification of the this compound/MitoB ratio, which reflects the level of mitochondrial H₂O₂. Below is a template for presenting quantitative data from such an experiment.
| Sample Group | Treatment | n | This compound/MitoB Ratio (Mean ± SEM) | Fold Change vs. Control |
| Control | Vehicle | 6 | Value | 1.0 |
| Treatment 1 | Compound X (1 µM) | 6 | Value | Value |
| Treatment 2 | Compound Y (10 µM) | 6 | Value | Value |
| Positive Control | H₂O₂ (100 µM) | 6 | Value | Value |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of mitochondrial H₂O₂ using this compound and its deuterated internal standard.
Mitochondrial Oxidative Stress Signaling Pathway
Mitochondrial ROS, including H₂O₂, can act as signaling molecules that modulate various cellular pathways. The diagram below depicts a simplified overview of key signaling cascades initiated by mitochondrial oxidative stress.
Conclusion
The use of deuterated this compound as an internal standard provides a robust and accurate method for the quantification of mitochondrial hydrogen peroxide by LC-MS/MS. The protocols outlined in this application note serve as a guide for researchers to implement this powerful technique in their studies of mitochondrial function, oxidative stress, and related signaling pathways. Careful optimization of sample preparation and LC-MS/MS parameters is essential to achieve reliable and reproducible results. This methodology is a valuable tool for investigating the role of mitochondrial ROS in health and disease, and for the preclinical evaluation of novel therapeutic agents.
References
Application Notes and Protocols for Mitochondrial Isolation for Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, pure, and functionally intact mitochondria is a critical prerequisite for meaningful proteomic analysis (MitoP). The chosen isolation technique can significantly impact the yield, purity, and integrity of the mitochondrial fraction, thereby influencing the accuracy and reproducibility of downstream proteomic studies. These application notes provide an overview and detailed protocols for the most common techniques used to isolate mitochondria from various biological samples, tailored for subsequent proteomic analysis.
Core Principles of Mitochondrial Isolation
Mitochondrial isolation procedures typically involve two main stages:
-
Cellular Disruption: The initial step is to break open the cells to release the organelles into a buffered solution. This is achieved through mechanical or enzymatic methods.
-
Fractionation: The released organelles are then separated from other cellular components based on their physical properties, such as size, density, and surface markers.
The entire isolation process should be performed at low temperatures (typically 4°C) to minimize enzymatic degradation and preserve mitochondrial integrity.[1][2]
Key Mitochondrial Isolation Techniques
Several techniques are employed for isolating mitochondria, each with its own advantages and limitations. The choice of method depends on the starting material, the required purity, and the intended downstream application.
Differential Centrifugation
Differential centrifugation is a widely used method that separates organelles based on their size and sedimentation velocity.[1][3] It is a relatively rapid technique suitable for processing large amounts of tissue.[3][4] The process involves a series of centrifugation steps at progressively higher speeds.
Workflow for Differential Centrifugation
References
- 1. Isolation of Intact Mitochondria from Skeletal Muscle by Differential Centrifugation for High-resolution Respirometry Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolating Liver Mitochondria by Differential Centrifugation [bio-protocol.org]
- 3. Isolation of Mitochondria from Tissues and Cells by Differential Centrifugation | Semantic Scholar [semanticscholar.org]
- 4. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
Troubleshooting & Optimization
Troubleshooting low signal in MitoP mass spectrometry analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues in MitoP (mitochondrial proteomics) mass spectrometry analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to low signal intensity in your this compound mass spectrometry experiments.
Sample Preparation & Mitochondrial Isolation
Question: What is the expected mitochondrial protein yield from cultured cells, and what should I do if my yield is low?
Answer: Low protein yield from your mitochondrial isolation is a primary cause of low signal in downstream mass spectrometry. The yield can vary significantly based on the cell type, confluency, and the isolation method used.
Troubleshooting Steps for Low Protein Yield:
-
Insufficient Starting Material: Ensure you begin with a sufficient number of cells. For many cell lines, starting with at least 1x10⁸ cells is recommended for proteomic analysis.[1]
-
Suboptimal Cell Lysis: Incomplete cell lysis will result in fewer mitochondria being released. Ensure your homogenization buffer and mechanical disruption (e.g., Dounce homogenizer, sonication) are optimized for your specific cell type. Gentle but efficient lysis is crucial to maintain mitochondrial integrity.
-
Loss of Mitochondria During Centrifugation: Use the correct centrifugation speeds and durations. Centrifuging at too low a speed may not pellet all mitochondria, while centrifuging at too high a speed can lead to the co-pelleting of other organelles and contaminants. A common protocol involves a low-speed spin (e.g., 700-1,000 x g) to pellet nuclei and intact cells, followed by a high-speed spin (e.g., 10,000-15,000 x g) to pellet the mitochondria.[1]
-
Mitochondrial Integrity: Ensure all steps are performed on ice or at 4°C to minimize the activity of proteases and maintain organelle integrity. The use of protease inhibitors in your lysis buffer is also critical.
Quantitative Data: Expected Mitochondrial Protein Yield
The following table provides an estimate of expected mitochondrial protein yields from various starting materials. Note that these are approximate values and can vary.
| Starting Material | Typical Yield of Mitochondrial Protein | Reference |
| Cultured HEK293T cells (1x10⁸ cells) | ~40-60 µg | [2] |
| Rat Liver (per gram of tissue) | ~50 mg/mL of final suspension | [3] |
| Bovine Heart (per gram of tissue) | Can yield several grams from a single isolation | [3] |
| Rat Brain (cerebral cortex) | ~5 mg/mL (free mitochondria fraction) | [3] |
Question: How can I assess the purity of my mitochondrial fraction?
Answer: Contamination from other cellular compartments, particularly the nucleus and endoplasmic reticulum, can interfere with your mass spectrometry signal and lead to inaccurate results.
Methods for Assessing Purity:
-
Western Blotting: This is the most common method. Probe your mitochondrial lysate for marker proteins of other organelles.
-
Mitochondrial Markers: TOM20, Cytochrome C, COX IV
-
Nuclear Contamination Marker: Histone H3, Lamin B1
-
ER Contamination Marker: Calnexin, PDI
-
Cytosolic Contamination Marker: GAPDH, Tubulin
-
-
Transmission Electron Microscopy (TEM): TEM can provide a visual assessment of the purity and integrity of your isolated mitochondria.
Mass Spectrometry Analysis
Question: My total protein concentration is adequate, but I'm still getting a low signal from the mass spectrometer. What could be the issue?
Answer: Low signal during the mass spectrometry run can stem from issues with sample introduction, instrument settings, or the sample itself.
Troubleshooting Steps for Low MS Signal:
-
Sample Introduction System: Up to 95% of issues in ICP-MS are related to the sample introduction system.[4]
-
Clogged Nebulizer: A partially or completely blocked nebulizer will result in an inconsistent or absent spray. Remove the nebulizer and check for a fine, symmetrical mist.[4]
-
Worn or Improperly Tensioned Tubing: Peristaltic pump tubing wears out over time and can lead to inconsistent sample flow.[4]
-
Air Bubbles in the Line: Air bubbles can cause signal fluctuations and erroneous results.[4]
-
-
Instrument Calibration and Tuning:
-
Mass Accuracy: Ensure your mass spectrometer is properly calibrated. Poor calibration can lead to incorrect mass assignments and lower identification scores.
-
Ion Source Optimization: The voltages, gas flows, and temperatures of the ion source should be optimized for your specific analytes and flow rate.
-
-
Sample Quality:
-
Salt Concentration: High salt concentrations in your sample can suppress the signal. Consider an additional desalting step if you suspect this is an issue.
-
Detergent Contamination: Detergents used during sample preparation can interfere with ionization. Ensure your cleanup protocol effectively removes these.
-
Experimental Protocols
Detailed Protocol: Mitochondrial Isolation from Cultured Cells
This protocol is a generalized method for isolating mitochondria from cultured mammalian cells using differential centrifugation.
Materials:
-
Cell pellet (from ~1x10⁸ cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 30 mM Tris-HCl pH 7.4, with protease inhibitors added fresh)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Cell Collection: Harvest cells and wash the pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer. Allow the cells to swell on ice for 15-20 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 20-30 gentle strokes with the pestle on ice to lyse the cells. Check for lysis under a microscope.
-
Removal of Nuclei and Debris: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C.
-
Mitochondrial Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Washing: Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of Isolation Buffer. Re-pellet the mitochondria by centrifuging at 12,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Resuspend the final pellet in a suitable buffer for downstream analysis (e.g., RIPA buffer for western blotting or a buffer compatible with mass spectrometry). Determine the protein concentration using a BCA or Bradford assay.
Visualizations
Troubleshooting Workflow for Low MS Signal
Caption: A logical workflow for troubleshooting low signal issues in this compound mass spectrometry.
General Experimental Workflow for this compound Analysis
Caption: Overview of the experimental workflow for this compound mass spectrometry analysis.
Mitochondrial Apoptosis Signaling Pathway
Caption: Key proteins in the mitochondrial-mediated apoptosis signaling pathway.[5][6]
References
- 1. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for isolation of mitochondria from cell lines that enables reconstitution of calcium-dependent processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. abeomics.com [abeomics.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
Technical Support Center: Optimizing MitoB Incubation for Accurate MitoP Measurement
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing MitoB incubation time for the accurate measurement of mitochondrial hydrogen peroxide (H₂O₂) production, represented by the MitoP/MitoB ratio.
Frequently Asked Questions (FAQs)
Q1: What is MitoB and how does it measure mitochondrial H₂O₂?
A1: MitoB (MitoBoronic acid) is a ratiometric mass spectrometry probe designed to measure H₂O₂ within the mitochondrial matrix. It contains a triphenylphosphonium (TPP) cation that directs its accumulation into the negatively charged mitochondria. Inside the mitochondria, the boronic acid moiety of MitoB reacts with H₂O₂ to form a stable phenol product, this compound (MitoPhenol). The ratio of this compound to the remaining MitoB (this compound/MitoB), quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), serves as a quantitative measure of mitochondrial H₂O₂ levels.[1]
Q2: Why is optimizing the incubation time for MitoB crucial?
A2: Optimizing the incubation time is critical for ensuring that the measured this compound/MitoB ratio accurately reflects the steady-state levels of mitochondrial H₂O₂ under specific experimental conditions. An incubation time that is too short may not allow for sufficient conversion of MitoB to this compound, leading to a low signal-to-noise ratio. Conversely, an overly long incubation period could lead to saturation of the probe or be influenced by secondary effects of cellular metabolism and potential MitoB excretion, which could skew the results.
Q3: What are the key factors that influence the optimal MitoB incubation time?
A3: Several factors can influence the ideal incubation time, including:
-
Cell type and metabolic rate: Cells with higher metabolic activity may produce H₂O₂ at a faster rate, requiring shorter incubation times.
-
MitoB concentration: The concentration of MitoB used will affect the kinetics of its conversion to this compound.
-
Temperature: As with most biological reactions, temperature can affect the rate of H₂O₂ production and the reaction between MitoB and H₂O₂.
-
Experimental conditions: Treatments that alter mitochondrial function (e.g., inhibitors, activators, or disease models) will impact H₂O₂ levels and thus the optimal incubation time.
Q4: Can changes in mitochondrial membrane potential affect this compound/MitoB measurements?
A4: Yes, changes in the mitochondrial membrane potential (ΔΨm) can influence the uptake and accumulation of MitoB in the mitochondria, as it is a TPP-based cation. A significant decrease in ΔΨm could lead to reduced MitoB accumulation and consequently a lower this compound/MitoB ratio, which might be misinterpreted as a decrease in H₂O₂ production. Therefore, it is important to consider the potential effects of experimental treatments on ΔΨm.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable this compound signal | 1. Incubation time is too short. 2. Low basal H₂O₂ production in the chosen cell line. 3. Insufficient MitoB concentration. 4. Issues with cell lysis or extraction efficiency. 5. Problems with LC-MS/MS sensitivity or settings. | 1. Perform a time-course experiment to determine the optimal incubation time (e.g., 1, 2, 4, 6, 8 hours). 2. Use a positive control (e.g., Antimycin A, menadione) to stimulate mitochondrial H₂O₂ production and confirm the assay is working. 3. Perform a concentration-response experiment to find the optimal MitoB concentration (e.g., 1-10 µM). 4. Ensure complete cell lysis and efficient extraction of MitoB and this compound. Consider using a validated extraction protocol. 5. Optimize LC-MS/MS parameters for the detection of MitoB and this compound, including the use of deuterated internal standards (d15-MitoB and d15-MitoP) for accurate quantification. |
| High background this compound signal in control samples | 1. Contamination of reagents or samples. 2. Spontaneous oxidation of MitoB. 3. Issues with the LC-MS/MS method causing interference. | 1. Use fresh, high-quality reagents and ensure clean handling procedures. 2. Store MitoB stock solutions protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. 3. Review and optimize the LC-MS/MS method to ensure specific detection of this compound without interference from other molecules. |
| High variability between replicate samples | 1. Inconsistent cell seeding density. 2. Uneven application of MitoB or treatment compounds. 3. Variations in incubation time or temperature. 4. Inconsistent sample processing (lysis, extraction). | 1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Mix MitoB and treatment solutions thoroughly before adding to the cells. 3. Maintain precise control over incubation times and temperature for all samples. 4. Standardize all sample processing steps and use a consistent protocol for all replicates. |
| Unexpected changes in this compound/MitoB ratio | 1. Treatment affects mitochondrial membrane potential (ΔΨm). 2. Treatment alters cellular pH. | 1. If a treatment is expected to alter ΔΨm, consider co-staining with a ΔΨm-sensitive dye (e.g., TMRM) to assess changes in mitochondrial potential. 2. Be aware that the reaction of MitoB with H₂O₂ is pH-sensitive. If your treatment is expected to significantly alter intracellular pH, this could affect the rate of this compound formation. |
Experimental Protocols
Protocol: Optimization of MitoB Incubation Time in Cultured Cells
This protocol provides a framework for determining the optimal MitoB incubation time for a specific cell line and experimental condition.
1. Cell Seeding:
-
Plate cells at a consistent density in a multi-well plate (e.g., 6-well or 12-well) to ensure they reach the desired confluency (typically 70-80%) on the day of the experiment.
2. MitoB Loading:
-
Prepare a stock solution of MitoB in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, dilute the MitoB stock solution in pre-warmed cell culture medium to the desired final concentration (a starting concentration of 1-5 µM is recommended).
-
Remove the old medium from the cells and replace it with the MitoB-containing medium.
3. Time-Course Incubation:
-
Incubate the cells for a range of time points (e.g., 1, 2, 4, 6, and 8 hours) at 37°C in a CO₂ incubator.
-
Include a "time zero" control where the cells are harvested immediately after adding MitoB to determine the background signal.
4. Sample Harvesting and Extraction:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., scraping in a methanol-based lysis buffer).
-
It is crucial to spike the cell lysate with deuterated internal standards (d15-MitoB and d15-MitoP) at a known concentration to correct for variations in sample processing and LC-MS/MS analysis.
-
Perform a liquid-liquid extraction to separate MitoB and this compound from other cellular components. A common method involves the use of dichloromethane and water.
-
Evaporate the organic phase and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Quantify the amounts of MitoB, this compound, d15-MitoB, and d15-MitoP using a validated LC-MS/MS method.
-
Calculate the this compound/MitoB ratio for each sample, normalized to the internal standards.
6. Data Analysis and Optimization:
-
Plot the this compound/MitoB ratio against the incubation time.
-
The optimal incubation time is typically the point at which a stable and measurable this compound/MitoB ratio is achieved in the linear range of the assay, before saturation occurs.
Quantitative Data Summary
The following tables provide representative data to guide experimental design. Note that these values are illustrative and should be empirically determined for each specific cell line and experimental setup.
Table 1: Recommended Starting Concentrations of MitoB for Different Cell Types
| Cell Type | Recommended Starting MitoB Concentration (µM) |
| Primary Neurons | 1 - 5 |
| Cancer Cell Lines (e.g., HeLa, A549) | 2 - 10 |
| Cardiomyocytes | 1 - 5 |
| Fibroblasts | 2 - 10 |
Table 2: Example of a Time-Course Experiment for this compound/MitoB Ratio
| Incubation Time (hours) | Basal this compound/MitoB Ratio (Arbitrary Units) | Stimulated this compound/MitoB Ratio (e.g., with Antimycin A) |
| 0 | 0.01 ± 0.002 | 0.01 ± 0.003 |
| 1 | 0.05 ± 0.005 | 0.15 ± 0.01 |
| 2 | 0.10 ± 0.01 | 0.35 ± 0.02 |
| 4 | 0.18 ± 0.02 | 0.65 ± 0.04 |
| 6 | 0.25 ± 0.03 | 0.85 ± 0.05 |
| 8 | 0.26 ± 0.03 | 0.86 ± 0.06 |
In this example, an incubation time of 4-6 hours appears optimal as it provides a robust signal in both basal and stimulated conditions while remaining in a dynamic range.
Visualizations
Caption: Signaling pathway of MitoB uptake and conversion to this compound.
Caption: Experimental workflow for optimizing MitoB incubation time.
Caption: Logical troubleshooting flow for low this compound signal.
References
Technical Support Center: Improving the Accuracy of Mitochondrial Hydrogen Peroxide Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their mitochondrial hydrogen peroxide (H₂O₂) quantification experiments.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for measuring mitochondrial H₂O₂ in my specific experimental setup?
A1: The choice of method depends on your specific needs, including the sample type, required sensitivity, and whether you are conducting in vitro or in vivo studies. Here is a comparative overview of common methods:
| Method | Principle | Sample Type | Advantages | Limitations |
| Amplex® Red | Enzymatic assay where Amplex Red is oxidized by H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent product, resorufin.[1] | Isolated mitochondria, cultured cells (extracellular H₂O₂), tissue homogenates. | High sensitivity, well-established protocols available.[1] | Indirectly measures intracellular H₂O₂, susceptible to interference from other cellular components, light sensitive.[2] |
| MitoSOX™ Red | A fluorescent probe that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal. While it primarily detects superoxide, it is often used as an indicator of mitochondrial oxidative stress, which is closely linked to H₂O₂ production.[3] | Live cells, tissues. | Specific to mitochondria, suitable for live-cell imaging and flow cytometry.[3] | Does not directly measure H₂O₂, can be influenced by mitochondrial membrane potential, and its fluorescence may not solely represent superoxide.[4][5] |
| MitoB | A mass spectrometry-based method using a ratiometric probe that accumulates in the mitochondria and reacts with H₂O₂. | In vivo models (e.g., mice, Drosophila), cultured cells, isolated mitochondria. | Highly sensitive and quantitative, suitable for in vivo measurements. | Requires specialized equipment (LC-MS/MS), more complex protocol. |
| HyPer | A genetically encoded fluorescent protein probe that specifically responds to H₂O₂. | Cultured cells, transgenic organisms. | High specificity for H₂O₂, allows for real-time imaging in living cells. | Requires genetic modification of the sample, potential for expression level variability. |
Q2: My Amplex Red assay shows high background fluorescence. What could be the cause?
A2: High background fluorescence in an Amplex Red assay can be caused by several factors:
-
Reagent Quality: The Amplex Red reagent itself can auto-oxidize, leading to the formation of resorufin and high background. Ensure you are using a high-quality, fresh reagent.[6]
-
Light Exposure: Resorufin, the fluorescent product, is light-sensitive. Protect your assay from light as much as possible.[1]
-
Contaminated Buffers: Components in your buffer, such as certain salts or contaminants, could be oxidizing the Amplex Red reagent.[2] Try using fresh, high-purity water and reagents to prepare your buffers. Degassing the buffer before use can also help remove dissolved oxygen radicals.[2]
-
Incubation Time and Temperature: Extended incubation times or high temperatures can increase the rate of auto-oxidation.[6]
Q3: The fluorescence signal in my MitoSOX Red experiment is decreasing instead of increasing after treatment. What does this mean?
A3: A decrease in MitoSOX Red fluorescence can be counterintuitive but may indicate severe mitochondrial dysfunction or cell death. When mitochondrial membrane potential is lost, the probe can no longer accumulate in the mitochondria, leading to a weaker signal. It is crucial to simultaneously assess mitochondrial health using a membrane potential-sensitive dye to interpret MitoSOX Red results accurately.
Q4: How can I be sure that the H₂O₂ I'm measuring is coming from the mitochondria?
A4: To ensure the mitochondrial origin of the H₂O₂, you can use mitochondrial-targeted probes like MitoSOX Red or MitoB. Additionally, you can use pharmacological inhibitors of the mitochondrial electron transport chain (ETC), which is a primary source of mitochondrial ROS. For example, treating cells with rotenone (Complex I inhibitor) or antimycin A (Complex III inhibitor) is expected to increase mitochondrial H₂O₂ production.
Troubleshooting Guides
Amplex® Red Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | 1. Auto-oxidation of Amplex Red reagent.[6]2. Light exposure.[1]3. Contaminated reagents or buffers.[2] | 1. Use fresh, high-quality Amplex Red. Prepare the working solution immediately before use.2. Protect the plate from light during incubation and reading.3. Use high-purity water and reagents for buffers. Consider degassing buffers.[2] |
| Low Signal or No Response | 1. Inactive horseradish peroxidase (HRP).[2]2. Degraded H₂O₂ standard.3. Presence of H₂O₂-scavenging enzymes (e.g., catalase, glutathione peroxidase) in the sample.[2] | 1. Use fresh, properly stored HRP.2. Prepare a fresh H₂O₂ standard curve for each experiment.3. For isolated mitochondria, ensure the preparation is free of cytosolic contaminants. For cell lysates, this method is not recommended due to endogenous enzymes.[2] |
| Signal Decreases Over Time | 1. Photobleaching of resorufin.2. Cellular consumption of extracellular H₂O₂. | 1. Minimize light exposure and the duration of fluorescence reading.2. This may reflect the cellular metabolic state. Report the initial rate of H₂O₂ production. |
MitoSOX™ Red Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Non-specific Staining (e.g., nuclear) | 1. High probe concentration causing cytotoxicity.[3]2. Loss of mitochondrial membrane potential. | 1. Titrate the MitoSOX Red concentration to find the optimal concentration for your cell type (typically 1-5 µM).[3]2. Co-stain with a mitochondrial membrane potential-sensitive dye (e.g., TMRM) to assess mitochondrial health. |
| High Variability Between Replicates | 1. Uneven probe loading.2. Differences in cell health or density. | 1. Ensure a homogenous cell suspension and consistent incubation times.2. Normalize the MitoSOX Red signal to cell number or a mitochondrial mass marker. |
| Fluorescence Signal Not Specific to Superoxide | 1. MitoSOX can be oxidized by other reactive species or enzymes.[4] | 1. Use appropriate controls, such as treating cells with a superoxide scavenger (e.g., SOD) to confirm the specificity of the signal.[3] |
Experimental Protocols
Protocol 1: Quantification of Extracellular H₂O₂ from Cultured Cells using Amplex® Red
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
H₂O₂ (for standard curve)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cultured cells in a 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM Amplex® Red stock solution by dissolving the reagent in DMSO. Store protected from light at -20°C.[7]
-
Prepare a 10 U/mL HRP stock solution in PBS. Aliquot and store at -20°C.[7]
-
Prepare a fresh H₂O₂ standard curve (e.g., 0 to 10 µM) in your assay buffer.
-
Prepare the Amplex Red reaction mixture containing 50 µM Amplex Red and 0.1 U/mL HRP in your assay buffer. Prepare this solution fresh and protect it from light.
-
Wash the cells with warm PBS to remove any residual culture medium.
-
Add 50 µL of the Amplex Red reaction mixture to each well containing cells and to the wells for the standard curve.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the H₂O₂ concentration in your samples by comparing their fluorescence to the standard curve.
Protocol 2: Detection of Mitochondrial Superoxide in Live Cells using MitoSOX™ Red and Flow Cytometry
Materials:
-
MitoSOX™ Red reagent
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Cultured cells in suspension
-
Flow cytometer
Procedure:
-
Prepare a 5 mM MitoSOX™ Red stock solution by dissolving the reagent in DMSO. Store protected from light at -20°C.[3]
-
Harvest and wash the cells with warm HBSS.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in warm HBSS.
-
Add MitoSOX™ Red to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[3]
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.[3]
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Resuspend the cells in fresh HBSS.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for red fluorescence (e.g., excitation at ~510 nm and emission at ~580 nm).
Signaling Pathways and Experimental Workflows
Mitochondrial ROS Production and Signaling
The following diagram illustrates the major pathways of reactive oxygen species (ROS) production within the mitochondria and their subsequent signaling roles. Superoxide (O₂⁻) is primarily generated at Complex I and Complex III of the electron transport chain.[8] Superoxide dismutase 2 (SOD2) in the mitochondrial matrix converts O₂⁻ to the more stable hydrogen peroxide (H₂O₂).[9] H₂O₂ can then diffuse out of the mitochondria and act as a signaling molecule in various cellular processes.[9]
Caption: Major pathways of mitochondrial ROS production.
Amplex® Red Assay Experimental Workflow
This diagram outlines the key steps in quantifying extracellular H₂O₂ using the Amplex® Red assay. The workflow begins with sample and standard preparation, followed by the enzymatic reaction and fluorescence detection.
Caption: Experimental workflow for the Amplex® Red assay.
Logical Relationship for Troubleshooting High Background in Amplex® Red Assay
This diagram illustrates the logical steps to troubleshoot high background fluorescence in an Amplex® Red assay, starting from identifying the problem to implementing corrective actions.
Caption: Troubleshooting high background in Amplex® Red.
References
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplex™ Red Reagent, 5 mg - FAQs [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hydroethidine-and-mitosox-derived-red-fluorescence-is-not-a-reliable-indicator-of-intracellular-superoxide-formation-another-inconvenient-truth - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial ROS Signaling in Organismal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC-MS/MS for MitoP Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of a mitochondrial-targeted probe, referred to here as MitoP. The information is tailored to researchers, scientists, and drug development professionals working with similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing an LC-MS/MS method for this compound?
A1: The initial steps involve understanding the physicochemical properties of this compound, such as its mass, chemical structure, and stability. Method development begins with direct infusion of a pure standard of this compound into the mass spectrometer to determine the precursor ion and optimize fragmentation.[1][2] Following this, liquid chromatography conditions are developed to ensure reproducible retention and good peak shape.
Q2: How do I select the precursor and product ions for this compound in MS/MS analysis?
A2: The precursor ion is typically the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. To select the precursor ion, infuse a standard solution of this compound directly into the mass spectrometer and perform a full scan analysis.[1] For product ion selection, perform a product ion scan on the selected precursor ion to observe its fragmentation pattern.[3][4][5] Choose the most intense and stable fragment ions for quantification and confirmation.
Q3: What are typical starting conditions for liquid chromatography for a this compound-like compound?
A3: For a small molecule like this compound, a good starting point for reverse-phase liquid chromatography would be a C18 column with a gradient elution.[6] The mobile phases could be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[1][6] A typical gradient might run from 5% to 95% B over several minutes. The flow rate and column temperature should be optimized based on the specific column dimensions and the desired separation.
Q4: What are some common issues encountered during sample preparation for this compound analysis from biological matrices?
A4: Common issues include low recovery, matrix effects, and sample degradation. To address these, it is crucial to use an appropriate sample extraction method, such as protein precipitation or solid-phase extraction.[7][8] It is also recommended to use an internal standard that is structurally similar to this compound to correct for variability. Proper sample storage, such as at -80°C, is vital to prevent degradation.[7]
Troubleshooting Guides
Below are common problems and solutions encountered during the LC-MS/MS analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | - Incorrect MS parameters (cone voltage, collision energy).- Poor ionization of this compound.- Sample degradation.- Low concentration of this compound in the sample. | - Optimize cone voltage and collision energy by infusing a standard.- Adjust mobile phase pH to promote ionization.- Ensure proper sample storage and handling.- Concentrate the sample or increase the injection volume. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase composition.- Secondary interactions with the column.- Column degradation. | - Dilute the sample.- Adjust the mobile phase pH or organic solvent percentage.- Use a different column chemistry.- Replace the column.[9] |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the sample.- In-source fragmentation. | - Use high-purity solvents and flush the LC system.- Improve sample cleanup procedures.- Optimize source conditions (e.g., temperature, gas flows). |
| Irreproducible Retention Times | - Unstable LC pump performance.- Column temperature fluctuations.- Column equilibration issues. | - Check the LC pump for leaks and ensure proper solvent degassing.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated between injections. |
| Carryover | - Adsorption of this compound to the injector or column.- Insufficient needle wash. | - Use a stronger needle wash solution.- Increase the wash volume and/or time.- Inject a blank solvent after a high-concentration sample to check for carryover.[9] |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Selection: Acquire a full scan mass spectrum in positive (or negative) ion mode to identify the [M+H]+ (or [M-H]-) ion of this compound.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion.
-
Optimize Collision Energy: Ramp the collision energy to find the optimal value that produces the most intense and stable fragment ions.
-
Optimize Cone Voltage: Vary the cone voltage to maximize the intensity of the precursor ion.
Protocol 2: Sample Preparation of this compound from Cell Lysates
-
Cell Lysis: Lyse cells containing this compound using a suitable lysis buffer.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing an internal standard to one volume of cell lysate.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound LC-MS/MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mitoproteome.org [mitoproteome.org]
- 7. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Minimizing Artifacts in Mitochondrial ROS Measurement
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifacts and obtain reliable data when measuring mitochondrial reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: Which is the best probe for measuring mitochondrial superoxide?
A1: There is no single "best" probe, as the optimal choice depends on the specific experimental question and available equipment. MitoSOX™ Red is widely used for detecting mitochondrial superoxide (O₂•⁻) in live cells.[1] However, it is crucial to be aware of its limitations, such as potential off-target effects and the formation of non-specific oxidation products.[2] For more quantitative and specific measurements, techniques like HPLC analysis of MitoSOX™ oxidation products or electron paramagnetic resonance (EPR) with mitochondria-targeted spin probes are recommended.[3][4]
Q2: I am seeing nuclear fluorescence with MitoSOX™ Red. What does this mean and how can I fix it?
A2: Nuclear fluorescence with MitoSOX™ Red is a common artifact that can arise from using too high a concentration of the probe or excessive incubation times.[5] When mitochondrial membrane potential is compromised, the probe can be released into the cytosol and subsequently stain the nucleus. To mitigate this, it is recommended to use the lowest effective concentration of MitoSOX™ Red (typically 1-5 µM) and optimize the incubation time (usually 10-30 minutes).[6][7] It is also crucial to include proper controls, such as co-staining with a mitochondrial marker like MitoTracker™ Green, to confirm mitochondrial localization.
Q3: Can I use DCFH-DA to specifically measure mitochondrial ROS?
A3: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a general indicator of cellular ROS and is not specific for mitochondrial ROS.[6] While it is cell-permeable and fluoresces upon oxidation, it can be oxidized by various ROS and is prone to auto-oxidation and photo-oxidation, leading to artifacts.[8][9] Furthermore, heme and hemoproteins can directly oxidize DCFH, independent of ROS generation.[10] For more specific mitochondrial H₂O₂ measurements, probes like Amplex® Red in isolated mitochondria or genetically encoded sensors are preferred.
Q4: What are the main sources of artifacts when using the Amplex® Red assay?
A4: The Amplex® Red assay is a sensitive method for detecting H₂O₂ released from isolated mitochondria.[11] However, it is susceptible to interference from various cellular components. Thiols, such as glutathione, and antioxidants can directly interact with the assay components, leading to inaccurate measurements.[12][13][14][15] It is also important to note that Amplex® Red is cell-impermeable and thus measures extracellular H₂O₂.[11]
Q5: How can I validate the specificity of my mitochondrial ROS probe?
A5: To ensure the signal you are detecting is genuinely from mitochondrial ROS, several validation steps are crucial.
-
Use of scavengers: Pre-treating cells with a mitochondria-targeted antioxidant, like MitoTEMPO, should abolish the signal.[16]
-
Enzymatic controls: For H₂O₂ probes, co-incubation with catalase should reduce the signal. For superoxide probes, superoxide dismutase (SOD) can be used.[1][14]
-
Genetic controls: Using cells with genetic modifications in mitochondrial respiratory chain components (e.g., knockouts) can help confirm the mitochondrial origin of the ROS.
-
Co-localization: Co-staining with a mitochondrial-specific dye (e.g., MitoTracker™ Green) is essential to confirm that the ROS signal originates from the mitochondria.[17]
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Probe Concentration Too High | Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio without causing excessive background. For MitoSOX™ Red, concentrations between 1-5 µM are typically recommended.[6] |
| Excessive Incubation Time | Optimize the incubation time. Shorter incubation times can reduce non-specific staining and background. For MitoSOX™ Red, 10-30 minutes is a common starting point.[7] |
| Autofluorescence | Image an unstained sample to determine the level of cellular autofluorescence. If high, consider using a probe with excitation/emission spectra that do not overlap with the autofluorescence or use spectral unmixing if your microscope supports it. |
| Inadequate Washing | Ensure thorough washing steps after probe incubation to remove any unbound probe. Use a pre-warmed buffer for washing live cells.[18] |
| Probe Aggregation | Ensure the probe is fully dissolved in a high-quality solvent (e.g., DMSO) before diluting in aqueous buffer. Vortex briefly before use. |
Issue 2: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Low ROS Production | Use a positive control to ensure your detection system is working. Common positive controls include treating cells with Antimycin A or Rotenone to induce mitochondrial superoxide production.[19] |
| Probe Instability | Protect fluorescent probes from light and prepare fresh working solutions for each experiment. Some probes are susceptible to auto-oxidation. |
| Incorrect Filter Sets/Laser Lines | Verify that the excitation and emission wavelengths used on your instrument (microscope, flow cytometer, or plate reader) match the spectral properties of your chosen probe. |
| Cell Health | Ensure cells are healthy and viable. Dead or dying cells can have compromised mitochondrial membrane potential, affecting the uptake of certain probes. Use a viability dye to exclude dead cells from your analysis. |
| Suboptimal Probe Loading | Optimize probe concentration and incubation time for your specific cell type. Ensure the loading buffer is appropriate and at the correct temperature. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inconsistent Probe Preparation | Prepare fresh probe solutions for each experiment and use consistent dilution methods. |
| Fluctuations in Instrument Performance | Calibrate and maintain your instruments regularly. Use standardized settings for all experiments within a study. |
| Environmental Factors | Protect samples from light during incubation and measurement to prevent photo-bleaching and photo-oxidation of the probes. |
| Data Analysis inconsistencies | Use a standardized and objective method for data analysis. For imaging, this includes consistent background subtraction and region of interest (ROI) selection. For flow cytometry, use consistent gating strategies. |
Quantitative Data Summary
Table 1: Comparison of Common Probes for Mitochondrial ROS Detection
| Probe | Target ROS | Detection Method | Advantages | Limitations & Potential Artifacts |
| MitoSOX™ Red | Superoxide (O₂•⁻) | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Mitochondria-targeted, live-cell compatible. | Can be oxidized by other ROS, potential for nuclear staining artifact, requires validation for specificity.[2][5] |
| DCFH-DA | General ROS (H₂O₂, •OH, etc.) | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Cell-permeable, widely used. | Not specific for mitochondrial ROS, prone to auto-oxidation and photo-oxidation, can be oxidized by heme proteins.[8][9][10] |
| Amplex® Red | Hydrogen Peroxide (H₂O₂) | Fluorometric Plate Reader | Highly sensitive, specific for H₂O₂. | Cell-impermeable (for isolated mitochondria or extracellular H₂O₂), interference from thiols and antioxidants.[11][12][13][14][15] |
| MitoTracker™ Green | Mitochondrial Mass | Fluorescence Microscopy, Flow Cytometry | Stains mitochondria regardless of membrane potential. | Not a direct measure of ROS, can be used for co-localization. |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Superoxide with MitoSOX™ Red using Fluorescence Microscopy
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in high-quality anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS or serum-free media.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed HBSS.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for MitoSOX™ Red (Excitation/Emission: ~510/580 nm).
-
Controls:
-
Positive Control: Treat cells with an inducer of mitochondrial superoxide, such as 10 µM Antimycin A, for 30 minutes prior to and during staining.
-
Negative Control: Pre-incubate cells with a mitochondria-targeted antioxidant, like 10 µM MitoTEMPO, for 1 hour before and during staining.
-
Co-localization Control: Co-stain with 100 nM MitoTracker™ Green (Excitation/Emission: ~490/516 nm) to confirm mitochondrial localization.
-
Protocol 2: Measuring H₂O₂ Release from Isolated Mitochondria using Amplex® Red
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Buffer Preparation: Prepare a reaction buffer (e.g., KCl-based buffer) containing substrates for mitochondrial respiration (e.g., succinate or pyruvate/malate).
-
Assay Setup: In a 96-well black plate, add the reaction buffer.
-
Reagent Preparation: Prepare a working solution of 50 µM Amplex® Red and 0.1 U/mL horseradish peroxidase (HRP) in the reaction buffer.
-
Assay Initiation: Add the isolated mitochondria (typically 25-50 µg of protein) to each well. Add the Amplex® Red/HRP working solution.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetics at an excitation of ~530-560 nm and an emission of ~590 nm for 30-60 minutes.
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the rate of H₂O₂ production.
-
Controls:
-
No Mitochondria Control: A well containing all reagents except mitochondria to measure background fluorescence.
-
Catalase Control: Add catalase (e.g., 200 U/mL) to a set of wells to confirm that the signal is H₂O₂-dependent.
-
Visualizations
Caption: Experimental Workflow for Mitochondrial ROS Measurement.
Caption: Decision Tree for Mitochondrial ROS Probe Selection.
References
- 1. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Troubleshooting Guide [merckmillipore.com]
- 6. youtube.com [youtube.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. sm.unife.it [sm.unife.it]
- 12. Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. How to estimate the induction of ROS in cell culture? NovoPro [novoprolabs.com]
Refining protocols for consistent MitoP results across experiments.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals refine their protocols and achieve consistent results with Biolog's MitoPlate™ assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the MitoPlate™ assay?
A1: The MitoPlate™ assay measures mitochondrial function by assessing the rate of electron flow from various metabolic substrates through the electron transport chain (ETC).[1][2][3] The assay uses cells that have been permeabilized to allow substrates to enter the mitochondria.[4] As substrates are metabolized, they produce NADH or FADH2, which donate electrons to the ETC.[1][2][4] A tetrazolium redox dye acts as the terminal electron acceptor, changing from colorless to a purple formazan upon reduction.[1][2][4][5] The rate of color formation is proportional to the rate of substrate metabolism and mitochondrial activity.[1][6]
Q2: What are the different types of MitoPlates available?
A2: There are two main types of plates:
-
MitoPlate™ S-1: This plate is pre-coated with a set of 31 different mitochondrial substrates in triplicate.[4] It is used to profile mitochondrial function by measuring the metabolic rates of various pathways that produce NADH and FADH2.[4][7]
-
MitoPlate™ I-1: This plate contains 22 diverse mitochondrial inhibitors, each at four different concentrations.[4] It is used to assess the sensitivity of mitochondrial electron flow to various toxicants or drugs.[4] When using the I-1 plate, a specific NADH or FADH2-producing substrate (like L-malate or succinate) must be added to the assay mix.[4]
Q3: What cell types can be used with MitoPlate™ assays?
A3: The assays are compatible with nearly any mammalian cell type, including transformed cell lines and primary cells, whether they grow in suspension or as adherent layers.[3][6] The primary requirement is the ability to prepare a uniform cell suspension to ensure an equal number of cells is added to each well.[6]
Q4: Is it necessary to isolate mitochondria before starting the assay?
A4: No, purification of mitochondria is not required.[6] The protocol uses cells permeabilized with an agent like saponin, which allows the assay components to access the mitochondria within the intact cell structure.[4][6]
Experimental Protocols & Methodologies
MitoPlate™ Assay Principle
The diagram below illustrates the core principle of the assay. Substrates enter the permeabilized cell and are transported into the mitochondrion. Dehydrogenase enzymes metabolize these substrates, producing NADH or FADH2. These molecules donate electrons to the Electron Transport Chain (ETC). The assay's redox dye intercepts electrons at the distal end of the ETC, resulting in a color change that can be measured kinetically.
Caption: Principle of the MitoPlate™ assay.
General Experimental Workflow
The following diagram outlines the typical workflow for performing a MitoPlate™ experiment, from initial cell culture to final data analysis.
Caption: Standard workflow for a MitoPlate™ experiment.
Troubleshooting Guide
This section addresses common issues encountered during MitoPlate™ assays.
Q5: Why is the colorimetric signal weak or absent across the entire plate?
A5: A weak or non-existent signal is often related to issues with cell number, cell health, or improper permeabilization.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | The recommended starting cell density is ~30,000 cells per well.[4][6] If the signal is weak, increase the cell number per well. Conversely, if color formation is too strong or rapid, reduce the cell number.[6] |
| Suboptimal Permeabilization | The concentration of the permeabilizing agent (saponin) is critical. Insufficient levels lead to incomplete permeabilization, while excessive levels can damage mitochondrial membranes.[6] Titrate the saponin concentration, typically within a range of 30 to 70 µg/mL, to find the optimal level for your specific cell type.[6] The ideal concentration can vary based on the saponin vendor and lot.[6] |
| Incorrect Reagent Storage/Handling | Ensure all kit components, especially the Redox Dye Mix and MitoPlates, have been stored correctly at 4°C and have not expired.[6][8] Allow reagents to equilibrate to the assay temperature before use.[8] |
| Poor Cell Viability | Use healthy, viable cells for the experiment. Ensure your cell suspension does not contain a high percentage of dead or dying cells. |
Q6: Why is there high variability between replicate wells?
A6: High variability can stem from inconsistent cell seeding, poor mixing, or the presence of air bubbles.
| Potential Cause | Recommended Solution |
| Uneven Cell Distribution | Ensure the cell suspension is homogeneous before and during pipetting to prevent cells from settling. Gently mix the suspension between pipetting steps. The assay works with both adherent and suspension cells, but a uniform starting suspension is key.[6] |
| Pipetting Errors/Inaccuracy | Use calibrated pipettes and proper technique to ensure accurate and consistent volumes are dispensed into each well.[8] When adding the cell suspension, pipette carefully to avoid introducing air bubbles, which can interfere with absorbance readings.[8] |
| "Edge Effects" in the Plate | Wells at the edge of a 96-well plate can be prone to evaporation, leading to changes in concentration and inconsistent results. To mitigate this, consider filling the outer wells with sterile water or PBS and not using them for experimental data. |
| Incomplete Mixing in Wells | After adding cells, gently tap the plate a few times to ensure thorough mixing of the cells with the assay reagents in the well.[8] |
Troubleshooting Flowchart
If you encounter issues, follow this logical guide to identify and resolve the problem.
Caption: A logical troubleshooting guide for common MitoPlate™ issues.
Q7: How should I analyze the data from a MitoPlate™ experiment?
A7: The assay should be read kinetically, measuring the absorbance (rate of color formation) over time, typically for 2 to 4 hours.[4] The data analysis involves calculating the slope of the linear portion of the kinetic curve for each well. This slope represents the rate of mitochondrial activity for the specific substrate or inhibitor condition in that well. The OmniLog® system, if used, provides software for automated kinetic analysis.[5] For other plate readers, rates can be calculated using standard spreadsheet software. Comparing the rates across different wells allows for the characterization of mitochondrial function and the effects of inhibitors.
References
- 1. cellbiosciences.com.au [cellbiosciences.com.au]
- 2. MitoPlate Substrates for investigation of Mitochondrial Metabolism - [endotell.ch]
- 3. toshindia.com [toshindia.com]
- 4. cellbiosciences.com.au [cellbiosciences.com.au]
- 5. endotell.ch [endotell.ch]
- 6. biolog.com [biolog.com]
- 7. agilent.com [agilent.com]
- 8. bioassaysys.com [bioassaysys.com]
Strategies for enhancing the stability of MitoP samples.
This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of isolated mitochondrial samples (referred to herein as "MitoP samples"). It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound samples show low respiratory activity immediately after isolation. What could be the cause?
A1: Low initial respiratory activity is often due to damage during the isolation process. Here are some common causes and solutions:
-
Over-homogenization: Excessive mechanical force can rupture mitochondrial membranes. Reduce the homogenization speed or the number of strokes.[1][2]
-
Inappropriate Buffer Composition: The isolation buffer must be isotonic to prevent mitochondrial swelling or shrinkage. Ensure your buffer contains osmotic stabilizers like sucrose or mannitol.[3]
-
Temperature Control: All steps of the isolation process should be performed on ice or at 4°C to minimize enzymatic degradation.[4][5]
Q2: I observe a rapid decline in the mitochondrial membrane potential (MMP) of my stored this compound samples. How can I prevent this?
A2: A decline in MMP is a key indicator of mitochondrial dysfunction.[6] To maintain MMP during storage:
-
Storage Temperature: For short-term storage (a few hours), keep samples on ice. For long-term storage, cryopreservation at -80°C or in liquid nitrogen (-196°C) is recommended.[3][7] However, be aware that freeze-thaw cycles can damage mitochondria.
-
Cryoprotectants: When freezing, use cryoprotectants like dimethyl sulfoxide (DMSO) or glycerol to prevent ice crystal formation, which can damage mitochondrial membranes.[8][9][10]
-
Thawing Protocol: Rapid thawing is crucial for preserving mitochondrial activity. Thaw frozen samples quickly in a water bath at 20-37°C.[7][11]
Q3: My this compound samples show signs of aggregation after thawing. Why is this happening and how can I fix it?
A3: Aggregation can be caused by the denaturation of outer membrane proteins during freeze-thawing.
-
Mitochondrial Concentration: Storing mitochondria at an appropriate protein concentration (e.g., around 500 μg/mL) can help minimize aggregation.[7]
-
Addition of BSA: Including a low concentration of bovine serum albumin (BSA) in your storage buffer can help to chelate free fatty acids that may be released during storage and contribute to aggregation.
Q4: How can I assess the quality and stability of my this compound samples over time?
A4: Regularly assessing the integrity and function of your this compound samples is crucial. Key assays include:
-
Respiratory Control Ratio (RCR): This is a measure of the coupling between oxygen consumption and ATP synthesis and is a gold standard for assessing mitochondrial health.
-
Mitochondrial Membrane Potential (MMP) Assays: Dyes like JC-1 or TMRE can be used to measure the potential across the inner mitochondrial membrane.[12]
-
ATP Production Assays: Directly measuring the rate of ATP synthesis provides a functional readout of your mitochondrial samples.[6]
-
Cytochrome c Release: The release of cytochrome c from the intermembrane space is an early marker of apoptosis and mitochondrial outer membrane permeabilization.[13][14][15]
Data Summary: Storage Conditions and Additives
The following table summarizes the impact of different storage conditions and additives on the stability of isolated mitochondria.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Storage Temperature | On ice (4°C) | -80°C (with cryoprotectant) | -196°C (with cryoprotectant) | -80°C and -196°C are superior for long-term preservation of function. | [7][16] |
| Thawing Method | Slow thaw (on ice) | Rapid thaw (20°C water bath) | Rapid thawing significantly improves the preservation of mitochondrial membrane potential. | [7][11] | |
| Additive | No additive | With imEVs (Extracellular Vesicles) | imEVs helped maintain mitochondrial membrane potential and ATP content during cold storage. | [17] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol provides a method for assessing the health of this compound samples by measuring their membrane potential.
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of JC-1 dye in DMSO.
-
Sample Preparation: Resuspend the this compound sample in a suitable respiration buffer to a final concentration of 0.1-0.5 mg/mL.
-
Staining: Add the JC-1 stock solution to the mitochondrial suspension to a final concentration of 2 µM.
-
Incubation: Incubate the mixture for 15-30 minutes at 37°C, protected from light.
-
Measurement: Analyze the sample using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[12]
-
Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates, ~590 nm emission).
-
Depolarized, unhealthy mitochondria will show green fluorescence (monomers, ~529 nm emission).[12]
-
-
Analysis: The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Protocol 2: Cryopreservation of this compound Samples
This protocol outlines a method for the long-term storage of isolated mitochondria.[8][18]
-
Buffer Preparation: Prepare a cryopreservation buffer containing a cryoprotectant. A common buffer consists of a mitochondrial isolation buffer supplemented with 10% (v/v) DMSO.
-
Sample Preparation: Resuspend the final mitochondrial pellet in the ice-cold cryopreservation buffer to a desired protein concentration.
-
Aliquoting: Dispense the mitochondrial suspension into pre-chilled cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This ensures a cooling rate of approximately -1°C/minute.[10][18]
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen freezer (-196°C) for long-term storage.
-
Thawing for Use: When needed, thaw the vials rapidly by swirling in a 37°C water bath until just thawed. Immediately place the vial on ice and use the sample for your experiment.
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound samples.
Intrinsic Apoptosis Signaling Pathway
Caption: The role of mitochondria in the intrinsic apoptosis pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 4. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A method for isolating and cryopreserving intact mitochondria with improved integrity and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rrc.nbrp.jp [rrc.nbrp.jp]
- 12. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Khan Academy [khanacademy.org]
- 14. Mitochondrion - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. scirp.org [scirp.org]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison: MitoP/MitoB vs. Fluorescent Probes for Mitochondrial ROS Detection
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial reactive oxygen species (ROS) is crucial for understanding cellular signaling, pathophysiology, and therapeutic interventions. This guide provides an objective comparison of the mass spectrometry-based ratiometric probe MitoP/MitoB against commonly used fluorescent mitochondrial ROS probes, supported by experimental data and detailed protocols.
Mitochondria are a primary source of cellular ROS, with superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) being key players in both physiological and pathological processes. The choice of detection method is critical for obtaining reliable and quantifiable data. This guide will compare the ratiometric mass spectrometry approach using this compound/MitoB with popular fluorescent probes like MitoSOX Red and pan-ROS indicators such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound/MitoB and common fluorescent probes for mitochondrial ROS detection.
| Feature | This compound/MitoB | MitoSOX Red | DCFH-DA |
| Target Analyte | Mitochondrial Hydrogen Peroxide (H₂O₂)[1][2][3] | Mitochondrial Superoxide (O₂•⁻)[1] | General Cellular ROS (less specific)[1][4] |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2][3] | Fluorescence Microscopy, Flow Cytometry, Plate Reader[5][6] | Fluorescence Microscopy, Flow Cytometry, Plate Reader[7][8] |
| Quantification | Ratiometric (this compound/MitoB ratio), highly quantitative[2][3] | Intensity-based, semi-quantitative[1] | Intensity-based, semi-quantitative[1] |
| Specificity | High for H₂O₂; can also react with peroxynitrite (ONOO⁻)[2] | High for mitochondrial O₂•⁻, but can be oxidized by other species to form non-specific fluorescent products. HPLC analysis of the specific product (2-hydroxy-mito-ethidium) is recommended for higher specificity[1][9] | Low; reacts with a variety of ROS and is prone to auto-oxidation and artifacts[1][4][9] |
| Mitochondrial Targeting | Yes, via triphenylphosphonium (TPP) cation[2] | Yes, via triphenylphosphonium (TPP) cation[1] | No inherent mitochondrial targeting; measures cytosolic ROS primarily[9] |
| In Vivo Application | Yes, demonstrated in various organisms[2][3][10] | Yes, but can be challenging due to probe delivery and signal detection | Limited in vivo use due to lack of specificity and rapid oxidation[4] |
| Potential Artifacts | Dependent on mitochondrial membrane potential for uptake.[2] | Can generate ROS upon photoexcitation. Non-specific oxidation can lead to false positives.[1][9] | Prone to auto-oxidation, photo-instability, and enzymatic reactions not related to ROS of interest.[1][4][9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound/MitoB Assay for Mitochondrial H₂O₂
This protocol is adapted from studies utilizing MitoB to quantify mitochondrial H₂O₂ in cultured cells.[2][3][10][11]
Materials:
-
MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide)
-
Deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with experimental compounds as required.
-
MitoB Incubation: Add MitoB to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time (typically 1-3 hours) should be determined empirically for each cell type and experimental condition.
-
Cell Lysis and Standard Spiking: After incubation, wash the cells with PBS. Lyse the cells using a suitable method (e.g., sonication in acetonitrile). Spike the lysate with known amounts of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to correct for sample loss during extraction and analysis.
-
Extraction: Precipitate proteins by centrifugation. Collect the supernatant containing MitoB and this compound.
-
LC-MS/MS Analysis: Analyze the extracted samples using a reverse-phase C18 column on an LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect the specific transitions for MitoB, this compound, d₁₅-MitoB, and d₁₅-MitoP.
-
Quantification: Calculate the this compound/MitoB ratio by dividing the peak area of this compound by the peak area of MitoB, after normalizing to their respective deuterated internal standards.
MitoSOX Red Assay for Mitochondrial Superoxide
This protocol is a general guideline for using MitoSOX Red in cultured cells with fluorescence microscopy.[5][12][13][14]
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cell culture medium (phenol red-free recommended)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with appropriate filters (e.g., Ex/Em ~510/580 nm)
-
Positive control (e.g., Antimycin A or Rotenone)
Procedure:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Treat cells with experimental compounds.
-
MitoSOX Red Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium. Remove the culture medium from the cells and add the MitoSOX Red working solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with warm HBSS or culture medium to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope. For more specific detection of superoxide, use an excitation wavelength of ~400 nm, as the emission of the superoxide-specific product (2-hydroxy-mito-ethidium) is more prominent at this excitation compared to the non-specific oxidation product.[1][13]
-
Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software.
DCFH-DA Assay for General Cellular ROS
This protocol provides a general procedure for using DCFH-DA to measure cellular ROS.[4][7][8][15][16]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium (serum-free for loading)
-
HBSS or PBS
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope (Ex/Em ~485/535 nm)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency in a multi-well plate or on coverslips. Apply experimental treatments.
-
DCFH-DA Loading: Prepare a 10-20 µM working solution of DCFH-DA in serum-free medium or HBSS. Remove the culture medium and incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells once with HBSS or PBS to remove the unloaded probe.
-
Measurement: Add HBSS or medium back to the cells. Measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.
-
Analysis: The increase in fluorescence intensity is proportional to the overall level of cellular ROS.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Mechanism of this compound/MitoB for H₂O₂ detection.
Caption: General mechanism of fluorescent ROS probes.
Caption: Comparative experimental workflows.
References
- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Live-cell confocal imaging. [bio-protocol.org]
- 6. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. abcam.cn [abcam.cn]
A Comparative Analysis of MitoP and Other Leading Mitochondrial Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoP and other prominent mitochondrial biomarkers used in cellular and in vivo research. The information presented is supported by experimental data to aid in the selection of the most appropriate biomarker for specific research needs.
Introduction to Mitochondrial Biomarkers
Mitochondria are central to cellular energy metabolism, signaling, and apoptosis. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the accurate measurement of mitochondrial function and dysfunction is crucial for both basic research and drug development. A variety of biomarkers have been developed to assess different aspects of mitochondrial health, from membrane potential and reactive oxygen species (ROS) production to overall metabolic status. This guide focuses on a comparative analysis of this compound, a specific marker for mitochondrial hydrogen peroxide, against other widely used mitochondrial biomarkers.
Comparison of Mitochondrial Biomarkers
The following table summarizes the key characteristics and performance metrics of this compound and other selected mitochondrial biomarkers.
| Biomarker Category | Biomarker | Principle | Method of Detection | Quantitative Data | Advantages | Limitations |
| Mitochondrial Hydrogen Peroxide (H₂O₂) | This compound (from MitoB) | The probe MitoB accumulates in the mitochondrial matrix and is oxidized by H₂O₂ to this compound.[1] | Ratiometric Mass Spectrometry (LC-MS/MS)[2] | The ratio of this compound to MitoB is directly proportional to the mitochondrial H₂O₂ concentration.[1] | High specificity for mitochondrial H₂O₂, suitable for in vivo studies, ratiometric measurement minimizes artifacts from probe concentration variations.[1][3] | Requires specialized equipment (LC-MS/MS), slower temporal resolution compared to fluorescent probes.[1] |
| MitoPY1 | A fluorescent probe that localizes to mitochondria and exhibits a "turn-on" fluorescence enhancement upon reaction with H₂O₂.[4] | Fluorescence Microscopy, Flow Cytometry[5] | Excitation/emission maxima: ~510/530 nm.[6] | High selectivity for H₂O₂ over other ROS, suitable for live-cell imaging.[4][6] | Signal intensity can be affected by probe concentration and mitochondrial membrane potential. | |
| Amplex Red | In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the fluorescent product resorufin.[7] | Fluorometry, Spectrophotometry[7] | Excitation/emission maxima: ~571/585 nm.[8] | High sensitivity.[7] | Can be prone to artifacts from auto-oxidation and interaction with other cellular components.[7][9] | |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 | A ratiometric fluorescent dye that forms J-aggregates (red fluorescence) in mitochondria with high ΔΨm and exists as monomers (green fluorescence) in mitochondria with low ΔΨm.[10] | Fluorescence Microscopy, Flow Cytometry[10] | Red emission: ~590 nm, Green emission: ~525 nm. A decrease in the red/green fluorescence ratio indicates depolarization.[10] | Ratiometric measurement provides a robust readout of ΔΨm changes.[10] | Can be influenced by plasma membrane potential. |
| Systemic Markers of Mitochondrial Dysfunction | GDF-15 | A growth differentiation factor secreted in response to mitochondrial stress.[7] | ELISA[7] | Sensitivity: 77.8%, Specificity: 95.5% for diagnosing mitochondrial disease.[6][7] | Non-invasive (serum/plasma), reflects systemic mitochondrial stress.[7] | Elevated in other conditions like inflammation and cancer.[7] |
| FGF-21 | A fibroblast growth factor secreted by muscle and liver in response to mitochondrial dysfunction.[7] | ELISA[7] | Sensitivity: 68.5%, Specificity: 95.5% for diagnosing mitochondrial disease.[6][7] | Non-invasive (serum/plasma), particularly indicative of muscle-related mitochondrial disease.[7] | Can be elevated in other metabolic disorders.[7] | |
| Lactate/Pyruvate Ratio | An elevated ratio indicates a shift towards anaerobic metabolism, often due to impaired mitochondrial respiration. | Biochemical Assays | In congenital lactic acidosis, a ratio >25 has a PPV of 85% and NPV of 90%. In differentiating electron transport chain disease, the ratio has a sensitivity of 31% and specificity of 100% when lactate is high.[5] | Reflects the overall cellular redox state. | Can be affected by various non-mitochondrial factors, and sample collection and handling are critical.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MitoB/MitoP Assay for Mitochondrial H₂O₂ Quantification
This protocol is adapted from studies using the MitoB probe to measure mitochondrial hydrogen peroxide in vivo.[3][11]
1. Administration of MitoB:
-
For in vivo studies in mice, MitoB is typically administered via intravenous injection.[12]
-
For in vivo studies in Drosophila, MitoB is injected into the fly's thorax.[3]
-
The dosage and incubation time will vary depending on the organism and experimental goals. A typical incubation period is 4-6 hours to allow for the conversion of MitoB to this compound.[3][13]
2. Sample Collection and Preparation:
-
After the incubation period, tissues are harvested and immediately frozen in liquid nitrogen to stop any further reaction.[2]
-
For cell culture experiments, cells are harvested and washed with ice-cold PBS.[14]
3. Extraction of MitoB and this compound:
-
Tissues are homogenized in a suitable buffer.
-
Deuterated internal standards (d15-MitoB and d15-MitoP) are added to the homogenate to account for extraction efficiency and instrument variability.[14]
-
The compounds are extracted using an organic solvent (e.g., acetonitrile/methanol mixture).
4. LC-MS/MS Analysis:
-
The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode to specifically detect and quantify MitoB, this compound, and their deuterated internal standards.[15]
-
The ratio of the peak area of this compound to MitoB is calculated, after normalization to the internal standards.[2] This ratio is directly proportional to the amount of hydrogen peroxide in the mitochondria.[1]
JC-1 Assay for Mitochondrial Membrane Potential
This protocol is a standard method for assessing changes in mitochondrial membrane potential in cultured cells.[10]
1. Cell Preparation:
-
Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
-
Treat cells with the experimental compounds for the desired time. Include positive (e.g., CCCP, a mitochondrial uncoupler) and negative (vehicle) controls.
2. JC-1 Staining:
-
Prepare a working solution of JC-1 dye in pre-warmed culture medium. The optimal concentration may vary between cell types but is typically in the range of 1-5 µM.
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
3. Imaging and Analysis:
-
Fluorescence Microscopy: After incubation, wash the cells with pre-warmed PBS. Image the cells using a fluorescence microscope equipped with filters for both green (monomers; Ex/Em ~485/525 nm) and red (J-aggregates; Ex/Em ~550/590 nm) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[10]
-
Flow Cytometry: After staining, detach the cells (if adherent) and resuspend them in PBS. Analyze the cell suspension using a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic or stressed cells will exhibit a shift to green fluorescence.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of mitochondrial biomarkers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MitoPY1 | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 7. Carboxylesterase converts Amplex red to resorufin: Implications for mitochondrial H2O2 release assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylesterase converts Amplex red to resorufin: Implications for mitochondrial H2O2 release assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. catalog.library.reed.edu [catalog.library.reed.edu]
- 12. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and this compound as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Mitochondrial Reactive Oxygen Species: MitoP vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of reactive oxygen species (ROS) is crucial for understanding cellular signaling, disease pathogenesis, and therapeutic efficacy. This guide provides an objective comparison of MitoP, a ratiometric mass spectrometry probe, with other widely used methods for detecting mitochondrial ROS, supported by experimental data and detailed protocols.
Introduction to Mitochondrial ROS and its Measurement
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. Within the cell, mitochondria are a primary source of ROS, generated as a byproduct of oxidative phosphorylation. While essential for various signaling pathways at low concentrations, excessive mitochondrial ROS can lead to oxidative stress, damaging cellular components and contributing to a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the development of reliable methods to specifically and quantitatively measure mitochondrial ROS is of paramount importance in biomedical research.
This guide focuses on this compound, a specialized probe for mitochondrial hydrogen peroxide (H₂O₂), and compares it with three other prevalent methods: MitoSOX Red for mitochondrial superoxide (O₂•⁻), 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS, and Amplex Red for extracellular H₂O₂. We will delve into their mechanisms of action, experimental protocols, and a comparative analysis of their performance.
Mechanism of Action and Experimental Workflow
This compound: A Ratiometric Probe for Mitochondrial H₂O₂
This compound is the oxidized product of MitoB (MitoBoronic acid), a molecule designed to specifically target the mitochondrial matrix. This targeting is achieved through a lipophilic triphenylphosphonium (TPP) cation, which accumulates within the negatively charged mitochondrial matrix.[1] Once inside, the arylboronic acid moiety of MitoB reacts with hydrogen peroxide to form the stable phenol product, this compound.[1] The key advantage of this method is its ratiometric nature; the ratio of this compound to the remaining MitoB, quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a quantitative measure of mitochondrial H₂O₂ levels.[1][2] This approach is particularly well-suited for in vivo studies in organisms like mice and Drosophila.[1]
Comparative Analysis of ROS Detection Methods
The choice of method for measuring ROS depends on the specific research question, the type of ROS being investigated, and the experimental model. Below is a summary of the key characteristics of this compound and its alternatives.
| Feature | This compound | MitoSOX Red | DCFH-DA | Amplex Red |
| Target ROS | Mitochondrial H₂O₂ | Mitochondrial O₂•⁻ | General ROS (H₂O₂, •OH, ONOO⁻) | Extracellular H₂O₂ |
| Detection Method | LC-MS/MS | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Plate Reader | Fluorescence/Absorbance Plate Reader |
| Quantification | Ratiometric (this compound/MitoB) | Intensity-based | Intensity-based | Intensity-based |
| Specificity | High for H₂O₂ (can react with peroxynitrite) | High for O₂•⁻ | Low, reacts with multiple ROS | High for H₂O₂ |
| Localization | Mitochondrial matrix | Mitochondria | General cellular | Extracellular |
| In Vivo Use | Yes (mice, Drosophila) | Limited | Limited | Limited to accessible systems |
| Artifacts | Potential for altered uptake with changes in mitochondrial membrane potential | Can be oxidized by other species, leading to non-specific fluorescence | Autoxidation and photo-oxidation can generate artificial signals | Primarily for extracellular measurement |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the selection of the most appropriate technique.
This compound/MitoB Ratiometric Mass Spectrometry Protocol
Objective: To quantify mitochondrial H₂O₂ in vivo.
-
Probe Administration: Inject the experimental animal (e.g., mouse) with MitoB.
-
Incubation: Allow sufficient time for MitoB to accumulate in the mitochondria and react with endogenous H₂O₂.
-
Tissue Extraction: Euthanize the animal and dissect the tissue of interest. Homogenize the tissue.
-
Internal Standard Spiking: Add deuterated internal standards (MitoB-d15 and this compound-d15) to the homogenate to correct for variations in extraction and detection.[1]
-
Chemical Extraction: Perform a chemical extraction to isolate MitoB and this compound.
-
LC-MS/MS Analysis: Quantify the amounts of MitoB, this compound, and their deuterated standards using liquid chromatography-tandem mass spectrometry.[2]
-
Data Analysis: Calculate the this compound/MitoB ratio to determine the relative amount of mitochondrial H₂O₂.[1]
MitoSOX Red Protocol for Mitochondrial Superoxide
Objective: To detect mitochondrial superoxide in cultured cells.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Probe Loading: Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with warm HBSS to remove excess probe.
-
Image Acquisition/Flow Cytometry:
-
Microscopy: Image the cells using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
Flow Cytometry: Resuspend the cells and analyze them on a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.
DCFH-DA Protocol for General ROS Measurement
Objective: To measure general ROS levels in adherent cells.
-
Cell Culture: Grow adherent cells in a multi-well plate.
-
Probe Loading: Wash the cells with a buffered salt solution. Incubate the cells with 10 µM DCFH-DA solution for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells once with the buffer.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Microscopy: Image the cells using a fluorescence microscope with a GFP filter set.[3]
-
-
Data Analysis: The fluorescence intensity correlates with the overall ROS level. Normalize the fluorescence intensity to the protein concentration.
Amplex Red Protocol for Extracellular H₂O₂
Objective: To quantify H₂O₂ released from cells.
-
Cell Preparation: Prepare a cell suspension.
-
Reaction Mixture: Prepare a reaction mixture containing 50 µM Amplex Red reagent and 0.1 U/mL horseradish peroxidase (HRP) in a suitable buffer.[4][5]
-
Assay: Add the cell suspension to the reaction mixture.
-
Incubation: Incubate at room temperature or 37°C for 30 minutes, protected from light.[4]
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (excitation ~545 nm, emission ~590 nm) or absorbance (~560 nm) using a microplate reader.[4][6]
-
Quantification: Determine the H₂O₂ concentration using a standard curve generated with known concentrations of H₂O₂.[5]
Visualizing Experimental Workflows
Conclusion
The selection of an appropriate method for measuring ROS is critical for obtaining accurate and reliable data. This compound, with its ratiometric detection by mass spectrometry, offers a robust and quantitative approach for measuring mitochondrial H₂O₂ in vivo, minimizing artifacts associated with fluorescent probes. However, it requires specialized equipment (LC-MS/MS).
Fluorescent probes like MitoSOX Red and DCFH-DA are more accessible and widely used for cell-based assays. MitoSOX Red provides good specificity for mitochondrial superoxide, while DCFH-DA serves as a general indicator of cellular ROS. Amplex Red is a highly sensitive and specific assay for extracellular H₂O₂.
Researchers should carefully consider the specific ROS species of interest, the experimental model, and the available instrumentation when choosing a detection method. For rigorous quantitative analysis of mitochondrial H₂O₂ in complex biological systems, this compound presents a significant advantage. For high-throughput screening or qualitative imaging in cell culture, fluorescent probes remain valuable tools, provided their limitations are acknowledged and appropriate controls are implemented.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. signosisinc.com [signosisinc.com]
Confirming the Subcellular Localization of MitoP and MitoB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the subcellular localization of MitoP and MitoB, two key components of a ratiometric mass spectrometry probe system used to measure mitochondrial hydrogen peroxide (H₂O₂). We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify the underlying principles and workflows.
Introduction to this compound and MitoB
MitoB is a mitochondria-targeted probe designed for the in vivo and in vitro assessment of mitochondrial H₂O₂. Its structure incorporates a triphenylphosphonium (TPP) cation, a lipophilic cation that drives the molecule's accumulation within the mitochondrial matrix. This accumulation is driven by the large negative mitochondrial membrane potential. Inside the mitochondria, the arylboronic acid moiety of MitoB reacts specifically with hydrogen peroxide to form the corresponding phenol product, this compound. The ratiometric analysis of this compound to MitoB, typically quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a measure of mitochondrial H₂O₂ levels.
Subcellular Localization: A Comparative Analysis
The primary determinant of the subcellular localization of both MitoB and, consequently, the initial localization of its product, this compound, is the TPP-mediated uptake into mitochondria.
Qualitative Confirmation:
The mitochondrial localization of TPP-containing molecules is a well-established principle. The large plasma and mitochondrial membrane potentials drive the accumulation of these lipophilic cations into the mitochondrial matrix. This principle is the foundation for the design of a wide range of mitochondria-targeted probes and therapeutics.
Quantitative Data:
| Probe | Primary Localization | Targeting Mechanism | Evidence for Localization | Potential for Off-Target Localization |
| MitoB | Mitochondrial Matrix | Triphenylphosphonium (TPP) cation accumulation driven by mitochondrial membrane potential. | Extensive use in published studies demonstrating mitochondria-specific H₂O₂ measurements. The fundamental principle of TPP-mediated uptake is well-documented. | While the primary accumulation is in mitochondria, transient presence in the cytoplasm during uptake and potential for minor accumulation in other compartments with negative membrane potentials cannot be entirely excluded, though it is considered minimal. |
| This compound | Initially Mitochondrial Matrix | Formed from MitoB within the mitochondria. | Its presence in mitochondrial fractions is confirmed by LC-MS/MS analysis of these fractions. The ratiometric measurement's success relies on this compound's formation at the site of MitoB accumulation. | As a smaller, less lipophilic molecule than MitoB, this compound may have a greater potential to diffuse out of the mitochondria after its formation. The rate of this diffusion versus its retention is a factor in the temporal resolution of the measurement. |
Experimental Protocols for Confirming Subcellular Localization
Two primary experimental approaches can be employed to confirm the subcellular localization of MitoB and this compound:
-
Subcellular Fractionation followed by LC-MS/MS Quantification
-
Confocal Microscopy with Co-localization Analysis
Protocol 1: Subcellular Fractionation and LC-MS/MS Quantification
This method provides quantitative data on the distribution of MitoB and this compound in different cellular compartments.
Objective: To quantify the amount of MitoB and this compound in mitochondrial and cytosolic fractions.
Materials:
-
Cultured cells treated with MitoB
-
Cell homogenization buffer (e.g., isotonic sucrose buffer)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Reagents for protein concentration determination (e.g., BCA assay)
-
LC-MS/MS system
-
MitoB and this compound standards
-
Deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) for accurate quantification
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with a known concentration of MitoB for a specified duration.
-
Cell Harvesting and Homogenization: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold homogenization buffer and disrupt the cells using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondrial fraction.
-
The resulting supernatant is the cytosolic fraction.
-
-
Sample Preparation for LC-MS/MS:
-
To each fraction (mitochondrial and cytosolic), add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).
-
Perform a protein precipitation step (e.g., with acetonitrile) to extract the small molecules.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate MitoB, this compound, and their deuterated standards using a suitable liquid chromatography method.
-
Detect and quantify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Generate standard curves for MitoB and this compound to determine their absolute quantities in each fraction.
-
-
Data Analysis:
-
Normalize the amount of MitoB and this compound in each fraction to the protein content of that fraction.
-
Calculate the percentage of total MitoB and this compound found in the mitochondrial and cytosolic fractions.
-
Protocol 2: Confocal Microscopy and Co-localization Analysis
This method provides visual confirmation of the co-localization of a fluorescently tagged TPP-containing probe with a known mitochondrial marker. While MitoB and this compound are not fluorescent, a fluorescently labeled TPP-containing molecule can be used as a surrogate to visualize the mitochondrial targeting.
Objective: To visually confirm the accumulation of a TPP-containing probe within mitochondria.
Materials:
-
Cultured cells
-
A fluorescent TPP-containing probe (e.g., a custom-synthesized fluorescent derivative of a TPP-cation)
-
A commercially available mitochondrial stain (e.g., MitoTracker™ Red CMXRos)
-
Confocal microscope
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixation)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.
-
Staining with Mitochondrial Marker: Incubate the cells with a mitochondrial marker like MitoTracker™ Red CMXRos according to the manufacturer's instructions. This will label the mitochondria with red fluorescence.
-
Treatment with Fluorescent TPP Probe: After washing out the MitoTracker™, incubate the cells with the fluorescent TPP-containing probe (e.g., with green fluorescence) for a specified duration.
-
Cell Fixation (Optional): Cells can be imaged live or fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Fixation is recommended for obtaining high-quality, stable images.
-
Confocal Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for the red (MitoTracker™) and green (fluorescent TPP probe) channels.
-
Obtain Z-stacks to visualize the three-dimensional distribution of the signals.
-
-
Co-localization Analysis:
-
Merge the red and green channels to visualize areas of co-localization, which will appear yellow.
-
Quantify the degree of co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin) to calculate Pearson's correlation coefficient or Manders' overlap coefficient. A high degree of correlation indicates strong co-localization within the mitochondria.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams were generated using the DOT language.
A critical comparison of mass spectrometry versus fluorescence for ROS detection.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂).[1] They are natural byproducts of cellular metabolism and play crucial roles in cell signaling and maintaining homeostasis.[1] However, an imbalance leading to excessive ROS levels, known as oxidative stress, can cause significant damage to proteins, lipids, and DNA, and is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2][3] Consequently, the accurate detection and quantification of ROS are paramount for both fundamental research and the development of novel therapeutics.
This guide provides a critical comparison of two predominant analytical techniques for ROS detection: Mass Spectrometry and Fluorescence-based assays . We will delve into their respective principles, advantages, and limitations, supported by experimental data and detailed protocols, to help you make an informed decision for your research needs.
Principles of Detection
Fluorescence-Based ROS Detection
Fluorescence-based methods are widely used for detecting ROS due to their high sensitivity and adaptability to various platforms like fluorescence microscopy, flow cytometry, and microplate readers.[4][5] The fundamental principle involves the use of cell-permeable, non-fluorescent probes that, upon reacting with ROS, are oxidized to produce a fluorescent compound.[2][6] For example, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that, once inside the cell, is deacetylated to DCFH and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][7]
Mass Spectrometry-Based ROS Detection
Mass spectrometry (MS) is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio (m/z).[8] For ROS detection, MS is typically coupled with a separation technique like liquid chromatography (LC-MS/MS). This approach offers high specificity and sensitivity, allowing for the detection of various oxidative stress markers.[9][10] Instead of measuring the transient ROS directly, MS methods often quantify the stable end-products of ROS-induced damage to biomolecules. This includes markers like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) for DNA damage, malondialdehyde (MDA) for lipid peroxidation, and specific amino acid modifications for protein oxidation.[11][12]
Comparative Analysis
| Feature | Fluorescence-Based Assays | Mass Spectrometry |
| Specificity | Often low to moderate; probes can react with multiple ROS and other oxidants.[13] | High; provides unambiguous identification and quantification of specific molecules.[9] |
| Sensitivity | High; capable of detecting low levels of ROS.[4][14] | Very high; detection limits can be in the femtomole to picogram range.[9][11] |
| Quantification | Semi-quantitative; fluorescence intensity can be influenced by various factors.[13] | Quantitative; provides absolute quantification using isotopically labeled internal standards.[11] |
| Spatial Resolution | Excellent; allows for visualization of ROS production within specific cellular compartments.[4] | Poor; typically requires sample homogenization, leading to loss of spatial information. |
| Temporal Resolution | Excellent; enables real-time monitoring of ROS production in living cells.[4] | Poor; provides a "snapshot" of the total oxidative damage at a single point in time. |
| Artifacts | Prone to artifacts from probe instability, phototoxicity, and nonspecific reactions.[4][13] | Can have artifacts from sample preparation and ionization processes.[11] |
| Throughput | High; amenable to high-throughput screening in microplate formats.[15] | Lower; sample preparation and analysis time per sample are longer. |
| Cost | Relatively low; instrumentation and consumables are more affordable.[15][16] | High; requires expensive instrumentation and highly trained personnel.[16] |
| Expertise | Relatively easy to perform.[15] | Requires significant expertise in sample preparation, instrument operation, and data analysis. |
Experimental Workflows and Protocols
Fluorescence-Based Detection Workflow
The workflow for fluorescence-based ROS detection is generally straightforward, making it suitable for a wide range of applications.
Fluorescence-Based ROS Detection Workflow.
Protocol: Cellular ROS Detection with DCFH-DA
This protocol describes the detection of total ROS in adherent cells using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15]
-
Cell Seeding: Seed adherent cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and culture overnight.[15]
-
Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a working concentration of 10-25 µM in serum-free medium.[6]
-
Cell Treatment: If applicable, treat cells with the experimental compound for the desired duration. Include positive (e.g., with a known ROS inducer like TBHP) and negative controls.[5][6]
-
Probe Loading: Remove the culture medium and wash the cells once with a buffered saline solution (e.g., PBS). Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[2][17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[15]
-
Measurement: Add PBS to each well. The fluorescence can be measured using:
-
Fluorescence Microscope: Capture images using a standard fluorescein filter set (Excitation/Emission: ~485/535 nm).[2][15]
-
Microplate Reader: Measure fluorescence intensity at the same wavelengths.[6]
-
Flow Cytometry: After detaching the cells, analyze them using a 488 nm excitation laser and a 535 nm emission filter.[6]
-
-
Data Analysis: Quantify the mean fluorescence intensity and normalize it to a control group or to cell number/protein concentration.[18]
Mass Spectrometry-Based Detection Workflow
The workflow for mass spectrometry-based detection is more complex, involving meticulous sample preparation to ensure accurate and reproducible results.
Mass Spectrometry-Based ROS Detection Workflow.
Protocol: Quantification of 8-oxo-dGuo in Urine by LC-MS/MS
This protocol provides a method for the sensitive and quantitative analysis of the DNA damage marker 8-oxo-7,8-dihydroguanine (8-oxoGua) and its deoxynucleoside (8-oxodGuo) in urine samples.[11]
-
Sample Preparation: Collect urine samples and store them at -80°C. Prior to analysis, thaw the samples and centrifuge to remove any precipitate.
-
Internal Standard: Add an isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxodGuo) to a defined volume of urine to correct for sample loss during preparation and analysis.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge to enrich the analytes and remove interfering substances from the urine matrix.
-
Elution: Elute the analytes of interest from the SPE cartridge using an appropriate solvent.
-
LC-MS/MS Analysis:
-
Inject the eluted sample into an LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of 8-oxodGuo in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
ROS Signaling Pathways
ROS are not just damaging agents; they are also critical signaling molecules. A key pathway for ROS production is through the mitochondrial electron transport chain and NADPH oxidases (NOX). These ROS can then modulate various downstream signaling cascades, influencing processes like cell proliferation, inflammation, and apoptosis.[1][19]
Simplified ROS Generation and Signaling Pathway.
Conclusion and Recommendations
The choice between mass spectrometry and fluorescence for ROS detection hinges on the specific research question and available resources.
Fluorescence-based assays are ideal for:
-
High-throughput screening of compounds that modulate ROS levels.
-
Visualizing ROS production in real-time within living cells and specific organelles.[4]
-
Studies where high sensitivity and ease of use are prioritized over absolute quantification.[14][15]
However, it is crucial to be aware of the limitations, particularly the lack of specificity of many common probes.[13][20] For instance, DCFH is known to react with a variety of oxidants, not just H₂O₂.[13] When using fluorescent probes, it is often necessary to confirm findings with more specific methods.[13]
Mass spectrometry is the gold standard for:
-
Precise and accurate quantification of specific markers of oxidative damage.[9]
-
Validating results obtained from less specific methods like fluorescence assays.
-
Metabolomic studies aiming to understand the global impact of oxidative stress.
The main drawbacks are the high cost, lower throughput, and the loss of spatial and temporal information.[16]
References
- 1. m.youtube.com [m.youtube.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masi.eu [masi.eu]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. bioquochem.com [bioquochem.com]
- 7. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. askfilo.com [askfilo.com]
- 9. [The application of LC-MS/MS in measurement of oxidative stress parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress in the LC-MS/MS analysis of oxidative stress biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of MitoP for Measuring Mitochondrial Hydrogen Peroxide in Diverse Biological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MitoP, a ratiometric mass spectrometry probe, with alternative methods for the detection and quantification of mitochondrial hydrogen peroxide (H₂O₂). It is designed to assist researchers in selecting the most appropriate tool for their specific biological model and experimental needs by presenting supporting data, detailed protocols, and visual workflows.
Introduction to Mitochondrial H₂O₂ Measurement
Mitochondrial hydrogen peroxide is a key reactive oxygen species (ROS) implicated in a spectrum of cellular processes, from physiological redox signaling to the induction of oxidative stress and cellular damage. Accurate and specific measurement of H₂O₂ within the mitochondrial matrix is crucial for understanding its role in health and disease. This guide focuses on the validation and application of this compound and compares it with other widely used probes.
The MitoB/MitoP Ratiometric System
This compound is the oxidized product of the mitochondria-targeted probe MitoB. The MitoB/MitoP system offers a unique approach to quantify mitochondrial H₂O₂. MitoB, a triphenylphosphonium (TPP)-conjugated arylboronic acid, is taken up by mitochondria in response to the mitochondrial membrane potential.[1][2][3] Within the mitochondrial matrix, the boronic acid moiety of MitoB reacts specifically with H₂O₂ to form the phenol product, this compound.[1][2][3] The ratio of this compound to the remaining MitoB, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a quantitative measure of mitochondrial H₂O₂ levels.[1][2][3]
Comparative Analysis of Mitochondrial H₂O₂ Probes
The selection of a suitable probe for measuring mitochondrial H₂O₂ depends on the specific experimental context, including the biological model, the required sensitivity, and the available instrumentation. This section compares the MitoB/MitoP system with two popular alternatives: the fluorescent probe MitoPY1 and the genetically encoded sensor HyPer.
| Feature | MitoB/MitoP System | MitoPY1 | Mitochondria-targeted HyPer |
| Principle of Detection | Ratiometric mass spectrometry of a chemical probe.[1][2] | "Turn-on" fluorescence of a chemical probe.[4][5] | Ratiometric fluorescence of a genetically encoded protein sensor. |
| Quantification | Quantitative (ratio of product to parent compound).[1][3] | Semi-quantitative (fluorescence intensity).[5] | Ratiometric, allowing for more reliable quantification than single-wavelength probes. |
| Specificity for H₂O₂ | High, but can also react with peroxynitrite.[1][6] | High selectivity over other ROS like superoxide and nitric oxide.[4][5] | Highly specific for H₂O₂. |
| In Vivo Applicability | Validated in Drosophila, mice, and fish.[1][2][7] | Primarily used in cell culture and tissue models.[4][8] | Can be expressed in specific cell types or whole organisms. |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] | Fluorescence microscope, plate reader, or flow cytometer.[4][5] | Fluorescence microscope with ratio imaging capabilities. |
| Temporal Resolution | Provides an integrated measure of H₂O₂ over time (hours).[6][7] | Allows for real-time imaging of dynamic changes in H₂O₂.[5] | Enables real-time imaging of H₂O₂ dynamics. |
| Advantages | - Quantitative and ratiometric- High sensitivity- Suitable for in vivo studies in whole organisms.[1][2][7] | - Real-time imaging- High spatial resolution- Relatively simple protocol.[4][5] | - Genetically targetable to specific cells and organelles- Ratiometric measurement minimizes artifacts- Reversible, allowing for tracking of both increases and decreases in H₂O₂. |
| Limitations | - Requires specialized LC-MS/MS equipment- Lower temporal resolution- Potential off-target reaction with peroxynitrite.[1][6] | - Semi-quantitative- Signal can be affected by probe concentration and uptake- Phototoxicity can be a concern. | - Requires genetic modification of the model system- Expression levels can vary- pH sensitivity in some earlier versions. |
Validation of this compound in Diverse Biological Models
The versatility of the MitoB/MitoP system has been demonstrated across a range of biological models, providing valuable insights into the role of mitochondrial H₂O₂ in various physiological and pathological contexts.
Mammalian Systems (In Vivo and In Vitro)
The MitoB/MitoP system has been successfully employed to measure mitochondrial H₂O₂ in vivo in mice.[7] Studies have shown age-related increases in mitochondrial H₂O₂ in the heart and kidney of mtDNA mutator mice, providing direct evidence for the link between mitochondrial dysfunction and aging.[7] The probe is administered via injection, and after a defined period, tissues are harvested for LC-MS/MS analysis.[6][7] In cell culture, the equilibration of MitoB and this compound between the mitochondrial matrix and the culture medium allows for the sampling of the medium to infer intracellular mitochondrial H₂O₂ levels, simplifying the experimental workflow.[1]
Drosophila melanogaster
Drosophila has been a key model for validating and utilizing the MitoB/MitoP system. Seminal studies have used this method to demonstrate an age-dependent increase in mitochondrial H₂O₂ in flies.[3] The protocol involves injecting MitoB into the flies and, after an incubation period, homogenizing the whole flies or specific tissues for analysis.[2][3] This approach has been instrumental in investigating the impact of genetic and dietary interventions on mitochondrial ROS production and lifespan.
Caenorhabditis elegans
While the use of this compound in C. elegans is less documented in readily available literature, the principles of its application are transferable. The worm's transparent body and amenability to genetic manipulation make it an excellent model for studying mitochondrial biology. The protocol would likely involve exposing the worms to MitoB, followed by homogenization and LC-MS/MS analysis, similar to the procedures used for Drosophila.
Plant Models
The application of TPP-based probes like MitoB in plant biology is an emerging area. The cell wall and different membrane potentials in plant cells present unique challenges. However, the fundamental principle of TPP-mediated accumulation in mitochondria holds promise for adapting the MitoB/MitoP system to measure mitochondrial H₂O₂ in plant tissues. Further validation and optimization of protocols are required for robust application in this kingdom.
Detailed Experimental Protocols
Measurement of Mitochondrial H₂O₂ using the MitoB/MitoP System
Materials:
-
MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide)
-
Deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP)
-
Acetonitrile
-
Formic acid
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure (in vivo mouse model):
-
Prepare a stock solution of MitoB in a suitable vehicle (e.g., saline).
-
Administer MitoB to the mice via intravenous or intraperitoneal injection. A typical dose and incubation time is 0.8 µmol/kg and 3-6 hours, respectively.[6]
-
Following the incubation period, euthanize the animals and dissect the tissues of interest on ice.
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Homogenize a weighed amount of tissue in a suitable buffer.
-
Spike the homogenate with a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).
-
Perform a protein precipitation and extraction of small molecules using a solvent like acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant to a new tube.
-
Dry the supernatant under vacuum or nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for MitoB, this compound, and their deuterated internal standards.
-
Calculate the this compound/MitoB ratio, normalized to the internal standards.
Procedure (cell culture):
-
Culture cells to the desired confluency.
-
Incubate the cells with MitoB at a final concentration of 1-10 µM for a specified period (e.g., 24 hours).
-
Collect the culture medium.
-
Spike the medium with deuterated internal standards.
-
Analyze the medium directly by LC-MS/MS or after a simple filtration step.[1]
Measurement of Mitochondrial H₂O₂ using MitoPY1
Materials:
-
MitoPY1 fluorescent probe
-
MitoTracker Deep Red (for co-localization)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Prepare a stock solution of MitoPY1 in DMSO.
-
Load the cells with 5 µM MitoPY1 in live-cell imaging medium for 1 hour at 37°C.[9]
-
For co-localization, add 50 nM MitoTracker Deep Red during the last 15-30 minutes of incubation.[9]
-
Wash the cells with fresh imaging medium to remove excess probe.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for MitoPY1 (e.g., excitation at 488 nm, emission at 510-550 nm).[5]
-
Acquire images before and after the addition of a stimulus known to induce mitochondrial H₂O₂ production (e.g., Antimycin A).
-
Quantify the fluorescence intensity in the mitochondrial regions of interest.
Measurement of Mitochondrial H₂O₂ using Mitochondria-targeted HyPer
Materials:
-
Plasmid encoding mitochondria-targeted HyPer
-
Transfection reagent
-
Live-cell imaging medium
-
Fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Transfect the cells with the mitochondria-targeted HyPer plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
Replace the culture medium with live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with two excitation filters (e.g., 420 nm and 500 nm) and one emission filter (e.g., 516 nm).
-
Acquire images at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities (500 nm / 420 nm).
-
Monitor the change in the ratiometric signal in response to experimental stimuli.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Probe Validation
The following diagram illustrates a general workflow for validating and comparing different mitochondrial H₂O₂ probes in a chosen biological model.
Caption: A generalized workflow for validating and comparing mitochondrial H₂O₂ probes.
Mitochondrial H₂O₂ in Insulin Signaling
Mitochondrial H₂O₂ can act as a signaling molecule, influencing key cellular pathways such as insulin signaling. The following diagram depicts a simplified model of how mitochondrial H₂O₂ can modulate this pathway.
Caption: Mitochondrial H₂O₂ can enhance insulin signaling by inhibiting PTP1B.
Conclusion
The MitoB/MitoP ratiometric mass spectrometry system represents a powerful and quantitative method for measuring mitochondrial H₂O₂ in vivo and in cell culture. Its validation in diverse biological models, from flies to mice, underscores its utility in dissecting the complex roles of mitochondrial ROS in health and disease. While fluorescent probes like MitoPY1 and genetically encoded sensors such as HyPer offer advantages in terms of real-time imaging and spatial resolution, the quantitative nature of the this compound method makes it an invaluable tool for rigorous and reproducible research. The choice of methodology should be carefully considered based on the specific research question, the biological model, and the available resources. This guide provides the necessary information to make an informed decision and to successfully implement these techniques in your research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells | Semantic Scholar [semanticscholar.org]
- 5. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells. | Sigma-Aldrich [sigmaaldrich.com]
- 9. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Reliability of the MitoP/MitoB Assay for Mitochondrial Hydrogen Peroxide Assessment
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial reactive oxygen species (ROS) is crucial for understanding cellular physiology and pathology. This guide provides a comprehensive comparison of the MitoP/MitoB assay, a mass spectrometry-based method for quantifying mitochondrial hydrogen peroxide (H₂O₂), with alternative fluorescence-based and respirometry techniques. We delve into the available data on the reproducibility and reliability of these assays, present detailed experimental protocols, and offer visualizations to aid in methodological understanding.
Introduction to Mitochondrial ROS and the this compound/MitoB Assay
Mitochondria are the primary source of cellular ROS, with hydrogen peroxide being a key signaling molecule and a contributor to oxidative stress. The this compound/MitoB assay offers a ratiometric and quantitative approach to specifically measure H₂O₂ within the mitochondrial matrix.[1] The method utilizes a mitochondria-targeted probe, MitoB (MitoBoronic acid), which contains a triphenylphosphonium (TPP) cation that facilitates its accumulation within the negatively charged mitochondrial matrix.[1] Once inside, the arylboronic acid moiety of MitoB reacts with H₂O₂ to form a stable phenol product, this compound (MitoPhenol). The ratio of this compound to the remaining MitoB, quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a measure of mitochondrial H₂O₂ levels.[1][2]
Reproducibility and Reliability of the this compound/MitoB Assay
While comprehensive, publicly available datasets on the inter- and intra-assay variability of the this compound/MitoB assay are limited, several studies attest to its consistency and reproducibility. One study guarantees that their formulations meet rigorous quality standards to ensure run-to-run consistency.[1] Another study investigating oxidative stress in fish reported consistent H₂O₂ levels across subsamples of the same liver tissue, suggesting good reproducibility within a given sample type.[3] The use of deuterated internal standards (MitoB-d15 and this compound-d15) during the LC-MS/MS quantification step is a key feature that corrects for variations in sample extraction and detection, thereby enhancing the reliability of the results.[1]
However, it is important to note that the this compound/MitoB ratio can be influenced by factors such as the duration of exposure to the probe and the initial concentration of MitoB injected.[4][5] While one study found that correcting for these factors had a minimal effect on the final ratio, it is a crucial consideration for experimental design and data interpretation.[5]
Comparison with Alternative Assays
The choice of an appropriate assay for mitochondrial function depends on the specific research question. Here, we compare the this compound/MitoB assay with other commonly used methods for assessing mitochondrial ROS and overall mitochondrial health.
Data Presentation: Quantitative Comparison of Mitochondrial Assays
| Assay | Parameter Measured | Detection Method | Reported Reproducibility/Reliability | Advantages | Limitations |
| This compound/MitoB | Mitochondrial H₂O₂ | LC-MS/MS | Consistent within tissues; use of internal standards enhances reliability.[1][3] | High specificity for mitochondrial H₂O₂; quantitative and ratiometric; applicable in vivo.[1][2] | Requires specialized equipment (LC-MS/MS); potential influence of probe concentration and exposure time.[4][5] |
| MitoSOX Red | Mitochondrial Superoxide (O₂⁻) | Fluorescence Microscopy/Flow Cytometry | Good correlation with functional parameters of oxidative stress.[6] | Widely used for live-cell imaging; provides spatial information. | Can be oxidized by other ROS, leading to non-specific signals; high concentrations may disrupt mitochondrial function.[7] |
| Amplex Red | Extracellular H₂O₂ | Fluorometry | High sensitivity (down to 50 nM H₂O₂); stable product.[5] | High sensitivity and product stability.[5] | Cell-impermeable, measures extracellular H₂O₂ or requires cell permeabilization.[5][8] |
| Seahorse XF Mito Stress Test | Oxygen Consumption Rate (OCR) | Extracellular Flux Analysis | Optimized assays show good response to mitochondrial inhibitors.[4] | Provides a comprehensive profile of mitochondrial respiration (basal, maximal, ATP-linked).[9][10] | Indirect measure of mitochondrial function; requires specialized instrumentation. |
Experimental Protocols
This compound/MitoB Assay Protocol (Adapted for Cultured Cells)
-
Cell Culture and Treatment: Plate cells in appropriate culture vessels and treat with experimental compounds as required.
-
MitoB Loading: Incubate cells with MitoB at a final concentration of 1-10 µM for 1-4 hours. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Cell Lysis and Internal Standard Spiking: Harvest cells, wash with PBS, and lyse the cell pellet. Add a known amount of deuterated internal standards (MitoB-d15 and this compound-d15) to each sample.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate MitoB and this compound from the cell lysate.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Data Analysis: Quantify the amounts of MitoB and this compound by comparing their peak areas to those of the deuterated internal standards. Calculate the this compound/MitoB ratio.
MitoSOX Red Assay Protocol (for Fluorescence Microscopy)
-
Cell Culture and Treatment: Grow cells on glass-bottom dishes or coverslips and apply experimental treatments.
-
MitoSOX Red Loading: Incubate live cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with warm buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~510/580 nm).
-
Image Analysis: Quantify the fluorescence intensity in the mitochondrial region of interest.
Seahorse XF Cell Mito Stress Test Protocol
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Incubation: Allow cells to attach and grow overnight.
-
Assay Medium: Replace the growth medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight and load with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) into the appropriate ports.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The Seahorse software automatically calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mandatory Visualizations
Conclusion
The this compound/MitoB assay stands out as a highly specific and quantitative method for measuring mitochondrial H₂O₂. Its ratiometric nature and the use of internal standards contribute to its reliability. While direct quantitative data on its reproducibility is not abundant in the public domain, its application in various studies suggests a consistent performance.
In contrast, fluorescence-based probes like MitoSOX are valuable for their ease of use in live-cell imaging but may suffer from a lack of specificity. The Seahorse XF Mito Stress Test provides a comprehensive assessment of mitochondrial respiration but offers an indirect measure of ROS production.
The selection of the most appropriate assay will ultimately depend on the specific research question, the available resources, and the desired level of specificity and quantification. For researchers aiming for precise and reliable quantification of mitochondrial H₂O₂, the this compound/MitoB assay, despite its technical demands, presents a robust and valuable tool.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. sm.unife.it [sm.unife.it]
- 6. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MitoSOX | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Comparative Analysis of Mitochondrial Parameters (MitoP) in Healthy Versus Diseased Tissues
Introduction: The term "MitoP" is broad and can encompass a range of specific mitochondrial molecules, signatures, and experimental techniques. For the purpose of this guide, "this compound" will refer to Mitochondrial Parameters , a collection of key indicators of mitochondrial function and health. Mitochondrial dysfunction is a recognized hallmark of numerous human diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[1][2][3] This guide provides a comparative analysis of critical mitochondrial parameters in healthy versus diseased tissue samples, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Mitochondrial Parameters
The following tables summarize quantitative data from studies comparing mitochondrial parameters in healthy and diseased tissue contexts.
Table 1: this compound in Cancer Tissues
| Parameter | Finding in Cancer Tissue | Quantitative Change | Tissue/Cancer Type | Reference |
| MitoPS Score | High MitoPS score correlates with poor prognosis. | High scores associated with significantly shorter overall survival (p<0.0001). | Lung Adenocarcinoma (LUAD) | [4][5] |
| NDUFB10 Expression | High expression is associated with an immune desert phenotype and worse prognosis. | Positively correlated with MitoPS scores (r=0.38, p<0.05). | Lung Adenocarcinoma (LUAD) | [4][5] |
| HLA-G & PD-L1 Expression | Expression is higher in dividing cancer cells, potentially increasing immune resistance. | Significantly higher expression observed in the mitotic phase compared to the G1 phase. | Ovarian Cancer (OVCAR-3) | [6] |
| BUB3 mRNA Expression | Certain genotypes (rs7897156C>T) are associated with worse overall survival. | Adjusted Hazard Ratio = 1.58 for the recessive model (p=0.02). | Non-Small Cell Lung Cancer (NSCLC) | [7] |
| Mitochondrial Respiration | A subset of tumors exhibits an oxidative phosphorylation (OXPHOS) phenotype. | 645 differentially expressed genes found between clusters, with upregulation in mitochondrial respiration functions. | Luminal Breast Cancer | [8] |
Table 2: this compound in Neurodegenerative and Metabolic Diseases
| Parameter | Finding in Diseased Tissue/Model | Quantitative Change | Disease Model | Reference |
| ATP Levels | Significantly decreased in mutant APP-expressing cells. | p=0.02 compared to untransfected cells. | Alzheimer's Disease (mutantAPP-HT22 cells) | [9] |
| Glial Cell Activation | Increased activation of microglia and astrocytes contributes to neurodegeneration. | Mito-Apo treatment attenuates gliosis in the substantia nigra. | Parkinson's Disease (MPTP mouse model) | [10] |
| Mitochondrial Respiration | Angiotensin II (AngII) impairs mitochondrial function. | JQ1 treatment restored basal respiration, maximal respiration, and ATP production (p<0.05). | Atrial Fibrillation (murine model) | [11] |
| Sperm Quality | Diabetes leads to significant reductions in sperm count, motility, and viability. | Urolithin A treatment (100 & 400 mg/kg) showed pronounced improvements (p<0.05). | Diabetes Mellitus (rat model) | [12] |
| Embryo Development | In vitro fertilization and blastocyst formation rates are significantly reduced. | Urolithin A treatment (100 & 400 mg/kg) led to distinctively higher percentages of blastocysts (p<0.05). | Diabetes Mellitus (rat model) | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analysis of mitochondrial parameters.
Protocol 1: Immunopurification of Mitochondria from Tissue (Mito-IP)
This protocol facilitates the rapid and pure isolation of mitochondria from tissues of MitoTag mice, which express a HA-tagged mitochondrial outer membrane protein.[13]
Materials:
-
Dounce homogenizer
-
KPBS buffer (KCl and KH₂PO₄)
-
Anti-HA magnetic beads
-
Magnetic separator
-
Lysis buffer for downstream analysis
Procedure:
-
Collect and homogenize tissues using a dounce homogenizer in cold KPBS buffer to release intact organelles.
-
Incubate the homogenate with anti-HA magnetic beads for approximately 5 minutes to allow binding to mitochondria.
-
Place the tube on a magnetic separator to draw the mitochondria-bound beads to the side.
-
Perform three washes with cold KPBS to remove contaminants.
-
After the final wash, add the appropriate lysis buffer for downstream applications like immunoblotting or proteomics.[13]
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This method measures the oxygen consumption rate (OCR), providing key insights into mitochondrial function.[9][11]
Materials:
-
Seahorse XF Analyzer
-
Cultured cells or isolated mitochondria
-
Seahorse XF cell culture plates
-
Assay medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF plate and allow them to adhere. For isolated mitochondria, specific protocols for adhesion to the plate must be followed.
-
Assay Preparation: A day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator for one hour.
-
Mito Stress Test: Load the mitochondrial stress test compounds into the designated ports of the sensor cartridge.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will sequentially inject the compounds and measure OCR changes.
-
Data Analysis: Analyze the resulting OCR curve to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[11]
Protocol 3: Western Blotting for Mitochondrial Proteins
This technique is used to detect and quantify specific proteins within mitochondrial isolates.[9]
Materials:
-
Isolated mitochondria (from Protocol 1 or other methods)
-
RIPA buffer with protease/phosphatase inhibitors
-
Sonicator
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lysis: Resuspend the mitochondrial pellet in RIPA buffer.
-
Homogenization: Sonicate the samples on ice to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) to pellet debris. The supernatant contains the mitochondrial proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
Electrophoresis & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest. Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system to visualize and quantify the protein bands.[9]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz to illustrate key processes.
Caption: Experimental workflow for the analysis of mitochondrial parameters from tissue samples.
References
- 1. Role of mitophagy in the neurodegenerative diseases and its pharmacological advances: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Mitochondrial Pathway Signature (MitoPS) predicts immunotherapy response and reveals NDUFB10 as a key immune regulator in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Pathway Signature (MitoPS) predicts immunotherapy response and reveals NDUFB10 as a key immune regulator in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitosis in Cancer Cell Increases Immune Resistance via High Expression of HLA-G and PD-L1 [mdpi.com]
- 7. Polymorphisms in mitotic checkpoint-related genes can influence survival outcomes of early-stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-cancer onco-signatures reveal a novel mitochondrial subtype of luminal breast cancer with specific regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 13. Tissue Mito-IP: Immunopurification of Mitochondria from MitoTag Mice [protocols.io]
Safety Operating Guide
Essential Guidelines for the Safe Disposal of MitoP
The following procedures provide comprehensive, step-by-step guidance for the safe handling and disposal of MitoP in a laboratory setting. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, especially during disposal, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Heavy rubber gloves. |
| Respiratory Protection | A NIOSH-approved self-contained breathing apparatus or respirator, especially if vapors are present. |
| Protective Clothing | Rubber boots and appropriate protective clothing to prevent skin contact. |
General Disposal Procedures
Proper disposal of this compound must be carried out in accordance with local, regional, national, and international regulations.[1][2][3] It is crucial to prevent the release of this compound into the environment.[1][2][3]
Step-by-Step Disposal Protocol:
-
Containment: In case of a spill, contain the material to prevent further spread.[1]
-
Collection: Collect the spilled material using an absorbent, non-combustible material (e.g., vermiculite, dry sand).[2]
-
Transfer: Carefully transfer the collected waste into a designated and clearly labeled chemical waste container.[1]
-
Decontamination: Clean the spill area thoroughly.[2]
-
Waste Storage: Store the sealed chemical waste container in a designated, well-ventilated area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the chemical waste through a licensed waste disposal company.[2][3] The waste code should be assigned in discussion with the waste disposal company.[3]
Empty containers may retain product residue and should be treated as hazardous waste.[2][3] These containers should be taken to an approved waste handling site for recycling or disposal.[3]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of a chemical substance like this compound in a laboratory setting.
References
Personal protective equipment for handling MitoP
For researchers, scientists, and drug development professionals working with MitoP (MitoPhenol), a crucial compound for measuring mitochondrial hydrogen peroxide, a thorough understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe and effective use of this important research tool.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | [(3-hydroxyphenyl)methyl]triphenyl-phosphonium, monobromide |
| Synonym | MitoPhenol |
| CAS Number | 74597-01-6 |
| Molecular Formula | C25H22BrOP |
| Molecular Weight | 449.3 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it as a potentially hazardous substance. The following personal protective equipment is mandatory when working with this compound in its solid form or in solution:
| PPE Category | Required Equipment | Specifications and Procedures |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | When handling the solid powder, especially if there is a risk of generating dust, work in a certified chemical fume hood to avoid inhalation. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Weighing: When weighing the solid material, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the buffer. Aqueous solutions are not recommended for storage for more than one day.
Storage:
-
Temperature: Store this compound at -20°C for long-term stability.
-
Container: Keep the container tightly closed to prevent contamination and degradation.
-
Location: Store in a designated, clearly labeled area for hazardous chemicals.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be segregated from general laboratory waste.
-
Solid Waste:
-
Collect solid this compound waste and contaminated materials in a clearly labeled, sealed container designated for chemical waste.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a labeled, leak-proof container.
-
Do not mix with other incompatible chemical waste streams.
-
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound (MitoPhenol)" and the approximate concentration and quantity.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
-
Arranging for Pickup: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste through the EHS office.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
-
Spill:
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ensure the spill area is well-ventilated.
-
Wear appropriate PPE during cleanup.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
